Product packaging for Mal-amido-PEG3-alcohol(Cat. No.:)

Mal-amido-PEG3-alcohol

货号: B12429837
分子量: 300.31 g/mol
InChI 键: FSZYAZFIBYJBPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Mal-amido-PEG3-alcohol is a useful research compound. Its molecular formula is C13H20N2O6 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O6 B12429837 Mal-amido-PEG3-alcohol

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H20N2O6

分子量

300.31 g/mol

IUPAC 名称

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide

InChI

InChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17)

InChI 键

FSZYAZFIBYJBPA-UHFFFAOYSA-N

规范 SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG3-alcohol: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-alcohol is a heterobifunctional chemical linker integral to the rapidly advancing field of targeted protein degradation. Specifically, it is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.

The structure of this compound features three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG3) spacer, and a terminal hydroxyl (alcohol) group. The maleimide moiety allows for covalent linkage to thiol-containing entities, most notably cysteine residues within proteins. The hydrophilic PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules. The terminal alcohol serves as a versatile chemical handle for the attachment of a ligand that binds to a target protein of interest.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in the synthesis of PROTACs and other bioconjugates. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O₆PubChem
Molecular Weight 300.31 g/mol PubChem
Appearance White to off-white solid---
Solubility Soluble in DMSO and DMF. Limited solubility in water.MedKoo Biosciences
Storage Conditions Store at -20°C for long-term stability.DC Chemicals
Purity Typically >95%MedKoo Biosciences

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be adapted from established methods for similar compounds. The following is a generalized, two-step protocol based on the synthesis of related PEGylated linkers.

Experimental Protocol: Synthesis of this compound

Materials:

  • Maleic anhydride (B1165640)

  • 3-aminopropanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Amino-PEG3-alcohol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of Maleimido-propanoic acid

  • Dissolve maleic anhydride (1.0 eq) and 3-aminopropanoic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Heat the mixture to reflux for several hours to form the amic acid intermediate.

  • Add a dehydrating agent, such as acetic anhydride, and continue to heat to facilitate the cyclization to the maleimide.

  • Cool the reaction mixture and purify the resulting maleimido-propanoic acid by recrystallization or column chromatography.

Step 2: Coupling of Maleimido-propanoic acid with Amino-PEG3-alcohol

  • Dissolve maleimido-propanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

  • Add DCC (1.1 eq) to the solution at 0°C and stir for several hours to form the NHS ester.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • In a separate flask, dissolve Amino-PEG3-alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DMF.

  • Add the activated NHS ester solution dropwise to the Amino-PEG3-alcohol solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in DCM to yield this compound.

Characterization:

The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Application in PROTAC Synthesis and Mechanism of Action

This compound is a critical building block in the modular synthesis of PROTACs. The synthesis of a PROTAC using this linker generally involves two key steps:

  • Attachment of the Target Protein Ligand: The hydroxyl group of this compound is typically activated or chemically modified to enable conjugation with a ligand that specifically binds to the protein of interest.

  • Conjugation to an E3 Ligase Ligand: The maleimide group of the linker-ligand conjugate is then reacted with a thiol-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1).

The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., KRAS G12C) PROTAC PROTAC (with this compound linker) POI->PROTAC Binds to E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->PROTAC Binds to Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Proteasome 26S Proteasome Fragments Peptide Fragments Proteasome->Fragments Degrades into Amino Acids POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated Target Protein POI_bound->POI_ub is tagged PROTAC_bound->PROTAC Recycled E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Enters for Degradation

Caption: The PROTAC recruits an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Application Example: Targeting KRAS G12C

The KRAS oncogene, particularly the G12C mutant, is a high-priority target in cancer therapy. PROTACs have emerged as a promising strategy to degrade this oncoprotein. A hypothetical PROTAC targeting KRAS G12C could be synthesized using this compound to link a KRAS G12C inhibitor to a ligand for an E3 ligase like Cereblon or VHL. The degradation of KRAS G12C would disrupt downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell proliferation.

KRAS_Signaling_Pathway cluster_pathway MAPK Signaling Pathway cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C (Active) RTK->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PROTAC KRAS G12C PROTAC (with this compound) Degradation KRAS G12C Degradation PROTAC->Degradation Induces Degradation->KRAS Blocks Pathway

Caption: A PROTAC with a this compound linker can induce the degradation of KRAS G12C, thereby inhibiting the downstream MAPK signaling pathway.

Bioconjugation with this compound

The maleimide group of this compound reacts specifically and efficiently with thiol groups to form a stable thioether bond. This reaction is widely used for conjugating the linker to cysteine-containing peptides or proteins.

Experimental Protocol: Maleimide-Thiol Conjugation

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA)

  • Degassing equipment

  • Reaction vessels

Procedure:

  • Preparation of Reagents:

    • Dissolve the thiol-containing molecule in the conjugation buffer. It is crucial to use a degassed buffer to prevent oxidation of the thiol groups.

    • Dissolve this compound in a small amount of an organic solvent like DMSO or DMF and then dilute it into the conjugation buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 20-fold molar excess of this compound to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

  • Purification:

    • The resulting conjugate can be purified from excess linker and other reagents using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC utilizing this compound.

PROTAC_Workflow start Start synthesis Synthesis of This compound start->synthesis conjugation1 Conjugation to Target Protein Ligand synthesis->conjugation1 conjugation2 Conjugation to E3 Ligase Ligand conjugation1->conjugation2 purification Purification and Characterization (HPLC, MS, NMR) conjugation2->purification invitro In Vitro Evaluation purification->invitro binding Binding Assays (SPR, ITC) invitro->binding Assess degradation Degradation Assays (Western Blot, In-Cell Western) invitro->degradation Assess cellular Cellular Assays (Viability, Apoptosis) invitro->cellular Assess invivo In Vivo Studies (Animal Models) cellular->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd Determine efficacy Efficacy Studies invivo->efficacy Evaluate end End efficacy->end

Caption: A logical workflow for the development of a PROTAC, from linker synthesis to in vivo efficacy studies.

Conclusion

This compound is a versatile and valuable tool in the field of chemical biology and drug discovery. Its well-defined structure, which includes a reactive maleimide, a hydrophilic PEG spacer, and a functionalizable alcohol, makes it an ideal linker for the construction of PROTACs. The continued exploration and application of this and similar linkers will undoubtedly fuel the development of novel therapeutics for a wide range of diseases. This guide has provided a technical overview to aid researchers in harnessing the potential of this compound in their scientific endeavors.

An In-Depth Technical Guide to Mal-amido-PEG3-alcohol: Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol, provides a versatile platform for covalently linking biomolecules to therapeutic agents or other functional moieties. This guide offers a comprehensive overview of the mechanism of action of this compound, detailed experimental considerations, and its applications in drug development.

Core Mechanism of Action: The Maleimide-Thiol Reaction

The primary mechanism of action of this compound lies in the highly specific and efficient reaction between its maleimide group and the sulfhydryl (thiol) group of a cysteine residue within a protein or peptide. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[] The specificity of this reaction allows for the targeted modification of cysteine residues, which are often less abundant on the protein surface compared to amine-containing residues like lysine, enabling a greater degree of control over the conjugation site.[]

The reaction rate is influenced by several factors, including pH, temperature, and the accessibility of the thiol group. At pH 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[]

G Mechanism of Maleimide-Thiol Conjugation Mal This compound Maleimide Group Conjugate Stable Thioether Bond Bioconjugate Mal->Conjugate Michael Addition (pH 6.5-7.5) Thiol Protein/Peptide Thiol Group (Cysteine) Thiol->Conjugate

Caption: Covalent bond formation between this compound and a thiol-containing biomolecule.

The Role of the PEG3 Spacer and Terminal Alcohol

The triethylene glycol (PEG3) spacer is a critical component of the linker, imparting several beneficial properties to the resulting bioconjugate. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs.[2] The flexibility of the PEG spacer can also be crucial for the biological activity of the final product, for instance, by allowing the two ends of a PROTAC to optimally engage their respective protein targets.

The terminal hydroxyl (alcohol) group provides a versatile handle for further chemical modification. It can be activated or converted to other functional groups, allowing for the subsequent attachment of a second molecule of interest. This dual functionality is a key feature of this compound, enabling the stepwise synthesis of complex bioconjugates.

Stability of the Thioether Linkage

While the thioether bond formed between the maleimide and the thiol is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation.[3][4] This is a critical consideration for in vivo applications where the stability of the conjugate directly impacts its efficacy and safety. The stability of the thiosuccinimide ring formed upon conjugation is influenced by several factors, including the substituents on the maleimide ring and the local microenvironment.

Applications in Drug Development

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound serves as a building block for constructing these linkers. The maleimide group can be used to attach the linker to a cysteine residue on the target-binding ligand or a modified E3 ligase ligand. The terminal alcohol can then be used to connect the other component of the PROTAC. The length and flexibility of the PEG3 spacer are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]

G PROTAC Experimental Workflow Synthesis PROTAC Synthesis Ligand 1 + this compound + Ligand 2 Purification Purification HPLC Synthesis->Purification Characterization Characterization LC-MS, NMR Purification->Characterization Cell_Treatment Cell Treatment Treat cells with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Assess target protein degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis Determine DC50 and Dmax Western_Blot->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound can be used to conjugate drugs to antibodies through site-specific modification of engineered cysteine residues. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is often associated with an improved therapeutic window.[][7]

Quantitative Data

While specific kinetic and stability data for this compound are not extensively reported in the literature, the following tables provide representative data for maleimide-thiol conjugation reactions and the properties of PROTACs and ADCs, which are the primary applications of this linker. This data is intended to provide a general understanding of the expected performance parameters.

Table 1: Representative Kinetic Data for Maleimide-Thiol Conjugation

ParameterValueConditionsReference
Reaction pH 6.5 - 7.5Optimal for thiol specificity[]
Reaction Time 30 min - 2 hoursAt room temperature[8]
Half-life of N-alkyl thiosuccinimide ~27 hourspH 7.4, 37°C[9]
Half-life of N-aryl thiosuccinimide ~1.5 hourspH 7.4, 37°C[9]

Table 2: Representative Performance Data for PROTACs with Short PEG Linkers

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α 16< 1> 95[5]
TBK1 15~ 10~ 80[5]
CDK9 12~ 5~ 90[5]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 3: Representative Properties of ADCs with Maleimide-PEG Linkers

Antibody TargetLinker TypeDrug-to-Antibody Ratio (DAR)In vivo EfficacyReference
HER2 Maleimide-PEG128Increased antitumor activity[7]
CD30 Maleimide-Caproyl-Val-Cit-PABC~4Approved for Hodgkin lymphoma[10]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. The specific conditions may require optimization depending on the protein and other molecules involved.

Protocol 1: General Protein Labeling with this compound

1. Materials:

  • Thiol-containing protein (e.g., cysteine-engineered antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

2. Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Linker Preparation: Immediately before use, dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 10-fold molar excess of the quenching reagent over the maleimide to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.

  • Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays.

Protocol 2: Two-Step Synthesis of a PROTAC using this compound

1. Materials:

  • Thiol-containing target-binding ligand

  • This compound

  • E3 ligase ligand with a reactive group for the alcohol (e.g., a carboxylic acid)

  • Activation reagents for the alcohol (e.g., p-nitrophenyl chloroformate) or for the carboxylic acid (e.g., HATU, EDC/NHS)

  • Appropriate solvents (e.g., DMF, DMSO) and purification systems (e.g., HPLC)

2. Procedure:

  • Step 1: Conjugation to the first ligand:

    • React the thiol-containing target-binding ligand with this compound in a suitable buffer (e.g., PBS pH 7.2) with a co-solvent if necessary.

    • Monitor the reaction by LC-MS.

    • Purify the resulting intermediate (Ligand 1-Linker-OH) by HPLC.

  • Step 2: Conjugation to the second ligand:

    • Method A (Activation of the alcohol): Activate the hydroxyl group of the purified intermediate (e.g., by forming a p-nitrophenyl carbonate). React the activated intermediate with an amine-containing E3 ligase ligand.

    • Method B (Activation of a carboxyl group): If the E3 ligase ligand contains a carboxylic acid, activate it using standard coupling reagents (e.g., HATU or EDC/NHS). Then, react the activated E3 ligase ligand with the hydroxyl group of the Ligand 1-Linker-OH intermediate.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

G Two-Step PROTAC Synthesis Workflow Step1 Step 1: First Conjugation Ligand 1 (Thiol) + this compound Purify1 Purification 1 HPLC Step1->Purify1 Intermediate Intermediate Ligand 1-Linker-OH Purify1->Intermediate Step2 Step 2: Second Conjugation Intermediate + Activated Ligand 2 Intermediate->Step2 Purify2 Purification 2 HPLC Step2->Purify2 Final_PROTAC Final PROTAC Purify2->Final_PROTAC

Caption: A generalized workflow for the two-step synthesis of a PROTAC.

Conclusion

This compound is a versatile and valuable tool for the construction of complex bioconjugates for therapeutic and research applications. Its well-defined structure, combining a thiol-reactive maleimide, a beneficial PEG spacer, and a modifiable alcohol, facilitates the synthesis of potent and well-characterized molecules like PROTACs and ADCs. A thorough understanding of its mechanism of action, stability considerations, and appropriate experimental protocols is essential for its successful implementation in the development of next-generation targeted therapies.

References

The Integral Role of Mal-amido-PEG3-alcohol in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance hydrophilicity and optimize the spatial orientation of the two ligands.[3][4]

This technical guide provides an in-depth examination of Mal-amido-PEG3-alcohol, a specific PEG-based linker used in the synthesis of PROTACs.[5] We will explore its chemical and physical properties, its role in PROTAC synthesis, and provide detailed experimental protocols for the evaluation of PROTACs incorporating such linkers.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for rational PROTAC design. This compound is a bifunctional linker featuring a maleimide (B117702) group, a three-unit PEG chain, and a terminal alcohol. The maleimide group allows for covalent conjugation to thiol-containing moieties, such as cysteine residues on a protein ligand, while the terminal alcohol provides a reactive handle for attachment to the E3 ligase ligand.[6][7]

PropertyValueSource
Molecular Formula C13H20N2O6[8]
Molecular Weight 300.31 g/mol [8]
IUPAC Name 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide[8]
XLogP3 -1.2[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 7[8]
Rotatable Bond Count 11[8]

Role in PROTAC Efficacy: An Illustrative Example

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Source
MT-802 Wild-type BTKNAMALWA14.6>99
MT-802 C481S mutant BTKXLAs14.9>99

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate this signaling pathway and a typical experimental workflow for the design and evaluation of PROTACs.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand POI Ligand PROTAC_Synthesis PROTAC Synthesis POI_Ligand->PROTAC_Synthesis Linker This compound Linker->PROTAC_Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Synthesis Cell_Treatment Cell Treatment PROTAC_Synthesis->Cell_Treatment Western_Blot Western Blot Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for conjugating a thiol-containing POI ligand and an amine-containing E3 ligase ligand using this compound.

Step 1: Conjugation of this compound to a Thiol-Containing POI Ligand

  • Materials:

    • Thiol-containing POI ligand

    • This compound

    • Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

    • Reaction vessel

    • Stirring equipment

    • Purification system (e.g., HPLC)

  • Procedure:

    • Dissolve the thiol-containing POI ligand in the thiol-free buffer.

    • Dissolve a 1.5 to 2-fold molar excess of this compound in a minimal amount of DMF or DMSO.

    • Add the this compound solution to the POI ligand solution with stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting POI ligand-linker conjugate by reverse-phase HPLC.

Step 2: Activation of the Terminal Alcohol and Conjugation to an Amine-Containing E3 Ligase Ligand

  • Materials:

    • POI ligand-linker conjugate from Step 1

    • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Amine-containing E3 ligase ligand

    • Anhydrous DMF

    • Purification system (e.g., HPLC)

  • Procedure:

    • Dissolve the POI ligand-linker conjugate in anhydrous DCM.

    • Cool the solution to 0°C and add TEA or DIPEA (2-3 equivalents).

    • Add TsCl or MsCl (1.2 equivalents) dropwise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated POI ligand-linker.

    • Dissolve the activated POI ligand-linker and the amine-containing E3 ligase ligand (1.5 equivalents) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (3 equivalents) and stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by reverse-phase HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Cell culture reagents

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

      • Repeat the immunoblotting process for the loading control antibody.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

References

Mal-amido-PEG3-alcohol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Mal-amido-PEG3-alcohol, a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding these core physicochemical properties is critical for ensuring the optimal performance, manufacturability, and in vivo efficacy of the resulting therapeutic agents.

Core Properties of this compound

This compound possesses a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol functionality. The maleimide group provides a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues in proteins.[1] The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate.[2] The terminal alcohol can be used for further chemical modifications if required.

Solubility Profile

The incorporation of the hydrophilic triethylene glycol (PEG3) spacer significantly enhances the aqueous solubility of this compound.[2] This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffer systems. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics in various common laboratory solvents are summarized below.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
Dichloromethane (DCM)Soluble[2]
Dimethylformamide (DMF)Soluble[2]

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of the maleimide ring. Understanding its stability under various conditions is crucial for storage, handling, and reaction optimization.

Storage and Handling

For optimal stability, this compound should be stored under controlled conditions to prevent degradation.

Table 2: Recommended Storage Conditions

ConditionDurationTemperatureAtmosphereLightReference
Short-termDays to Weeks0 - 4 °CDryDark[1]
Long-termMonths to Years-20 °CDryDark[1]

The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1] It is important to avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as these can promote the degradation of the maleimide group.

pH-Dependent Hydrolysis

The maleimide ring of this compound is susceptible to hydrolysis, particularly at elevated pH. This hydrolysis reaction results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with thiols. The rate of hydrolysis is significantly influenced by the pH of the solution.

cluster_conditions Reaction Conditions Mal This compound (Reactive) MA Maleamic Acid Derivative (Non-reactive) Mal->MA Hydrolysis H2O H₂O, OH⁻ pH pH > 7.5 Temp Increased Temperature

Figure 1. Hydrolysis of the maleimide group.

The reaction is generally slow at neutral pH (6.5-7.5) but accelerates significantly as the pH becomes more alkaline.[3] Therefore, for bioconjugation reactions, it is crucial to maintain the pH within the optimal range for the thiol-maleimide reaction while minimizing hydrolysis.

Thiol-Maleimide Reaction and Thioether Bond Stability

The primary utility of this compound lies in its ability to react specifically with thiol groups to form a stable thioether linkage. This reaction is highly efficient within a pH range of 6.5-7.5.

cluster_conditions Reaction Conditions Mal This compound Thioether Stable Thioether Conjugate Mal->Thioether Michael Addition Thiol Thiol-containing Molecule (R-SH) Thiol->Thioether pH pH 6.5 - 7.5

Figure 2. Thiol-Maleimide Conjugation Reaction.

While the resulting thioether bond is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. However, the thiosuccinimide ring formed upon conjugation can undergo hydrolysis, which, in this context, is a beneficial reaction as it leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in an aqueous buffer.

A Add excess this compound to aqueous buffer B Equilibrate at constant temperature (e.g., 24-48 hours with shaking) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Quantify concentration in supernatant (e.g., HPLC-UV) C->D E Determine solubility (mg/mL) D->E

Figure 3. Experimental workflow for solubility determination.

Materials:

  • This compound

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the supernatant through a 0.22 µm syringe filter.

  • Carefully collect the clear supernatant.

  • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

  • Analyze the standard solutions and the supernatant from the solubility experiment by HPLC-UV.

  • Construct a calibration curve from the peak areas of the standard solutions.

  • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

Protocol for Assessing Stability by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time under specific storage conditions.

Materials:

  • This compound

  • Aqueous buffer (e.g., phosphate (B84403) buffer at various pH values)

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC system with a UV detector

  • Temperature-controlled incubator or water bath

  • Vials

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare solutions of this compound at a known concentration in the desired aqueous buffers (e.g., pH 5, 7.4, and 9).

  • Store the solutions under controlled temperature and light conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products (e.g., the maleamic acid).

  • Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.

  • The rate of degradation can be determined by plotting the natural logarithm of the concentration of the intact compound versus time. For a first-order reaction, the slope of the line will be the negative of the rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

This comprehensive guide provides a foundational understanding of the critical solubility and stability aspects of this compound, empowering researchers to optimize its use in the development of novel bioconjugate therapeutics. The provided experimental protocols offer a starting point for the in-house characterization of this versatile linker.

References

The Pivotal Role of the Hydroxyl Group in Mal-amido-PEG3-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule is composed of three key functional components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. While the maleimide group's reactivity towards thiols is well-established for protein conjugation, the terminal hydroxyl group offers a versatile handle for further chemical modification, significantly expanding the linker's utility. This technical guide provides an in-depth exploration of the function of the hydroxyl group in this compound, detailing its chemical derivatization, and the strategic implications for drug development.

Core Function of the Hydroxyl Group: A Gateway to Diverse Functionalities

The primary alcohol of this compound is a versatile functional group that can be chemically modified to introduce a wide array of functionalities, thereby tailoring the linker to specific applications.[1] Its strategic importance lies in its ability to serve as a precursor for the introduction of different reactive moieties, enabling the conjugation of various payloads, imaging agents, or other biomolecules.

Key Derivatization Reactions of the Terminal Hydroxyl Group

The hydroxyl group can be converted into a variety of other functional groups through well-established organic chemistry reactions. The choice of derivatization strategy depends on the desired final functionality and the compatibility with other components of the molecule.

1. Activation for Nucleophilic Substitution:

A common strategy to enhance the reactivity of the hydroxyl group is to convert it into a good leaving group, making it susceptible to nucleophilic attack.

  • Tosylation/Mesylation: The hydroxyl group can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a tosylate or mesylate ester.[2][3][4] These sulfonate esters are excellent leaving groups, facilitating subsequent reactions with nucleophiles such as amines, azides, and thiols.

  • Activation with p-Nitrophenyl Chloroformate: Reaction with p-nitrophenyl chloroformate in the presence of a base converts the hydroxyl group into a reactive p-nitrophenyl carbonate.[5][6][7] This activated carbonate readily reacts with primary amines to form stable carbamate (B1207046) linkages.

2. Conversion to Other Functional Groups:

  • Conversion to Amines: The hydroxyl group can be converted to a primary amine through a two-step process. First, it is activated as a tosylate or mesylate, followed by reaction with sodium azide (B81097) to form an azide intermediate. The azide is then reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh3) or by catalytic hydrogenation.[8][9][10]

  • Conversion to Azides: As mentioned above, the tosylated or mesylated intermediate can be reacted with sodium azide to introduce an azide group.[2][11][12] The azide functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling highly efficient and specific conjugation to alkyne-containing molecules.

Quantitative Analysis of Hydroxyl Group Derivatization

The efficiency of the derivatization reactions can be quantified using various analytical techniques.

Analytical TechniqueInformation Provided
NMR Spectroscopy (¹H NMR) ¹H NMR is a powerful tool for monitoring the conversion of the hydroxyl group. The disappearance of the characteristic hydroxyl proton signal and the appearance of new signals corresponding to the protons of the newly introduced functional group can be used to determine the reaction's completion and quantify the degree of substitution.[13][14][15][16][17]
Mass Spectrometry (MS) Mass spectrometry, including techniques like ESI-MS and MALDI-MS, can confirm the successful modification of the linker by detecting the expected mass shift corresponding to the addition of the new functional group.[18][19][20][21][22]

Experimental Protocols

Protocol 1: Tosylation of this compound

Objective: To activate the terminal hydroxyl group of this compound by converting it to a tosylate ester.

Materials:

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the tosylated linker.

Protocol 2: Conversion of Tosylated Mal-amido-PEG3-linker to an Azide

Objective: To synthesize an azide-functionalized linker for click chemistry applications.

Materials:

  • Tosylated Mal-amido-PEG3-linker

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the tosylated Mal-amido-PEG3-linker in anhydrous DMF.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer with deionized water several times to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide-functionalized linker.

Signaling Pathways and Logical Relationships

The derivatization of the hydroxyl group on this compound is a critical step in the synthesis of complex bioconjugates like PROTACs. The linker's properties, which are modulated by the hydroxyl group's modification, directly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for inducing target protein degradation.

PROTAC_MOA cluster_synthesis Linker Derivatization cluster_protac_synthesis PROTAC Assembly cluster_cellular_action Cellular Mechanism of Action Mal_PEG_OH This compound (-OH terminus) Activated_Linker Activated Linker (e.g., -OTs, -OMs) Mal_PEG_OH->Activated_Linker Activation (e.g., Tosylation) Functionalized_Linker Functionalized Linker (e.g., -N3, -NH2, Alkyne) Activated_Linker->Functionalized_Linker Nucleophilic Substitution PROTAC PROTAC Molecule Functionalized_Linker->PROTAC POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation and Purification Mal_PEG_OH This compound Activated_Linker Activated Linker (e.g., Mal-amido-PEG3-OTs) Mal_PEG_OH->Activated_Linker Activation Linker_Payload Linker-Payload Conjugate Activated_Linker->Linker_Payload Payload Cytotoxic Payload (with nucleophile) Payload->Linker_Payload ADC_Crude Crude ADC Linker_Payload->ADC_Crude Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (exposed thiols) Antibody->Reduced_Ab Reduction of disulfide bonds Reduced_Ab->ADC_Crude Thiol-Maleimide Reaction Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (e.g., SEC, HIC)

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Mal-amido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously deemed "undruggable." At the heart of this approach lie Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of PROTAC efficacy. This technical guide provides an in-depth exploration of Mal-amido-PEG3-alcohol, a versatile linker increasingly employed in the design and synthesis of potent and effective PROTACs. We will delve into its chemical properties, role in PROTAC design, and provide detailed experimental protocols for its application, supported by illustrative data and visualizations to empower researchers in the field of drug discovery.

Introduction to this compound in Targeted Protein Degradation

This compound is a heterobifunctional linker that incorporates a maleimide (B117702) group, an amide bond, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol functional group.[1][2] This specific combination of features makes it a valuable tool for PROTAC development. The maleimide group allows for covalent conjugation to thiol-containing moieties, while the alcohol can be readily modified for attachment to a warhead or E3 ligase ligand. The PEG3 spacer offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[]

The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[4] The linker plays a crucial role in this process by dictating the distance and orientation between the two recruited proteins, which is essential for the formation of a stable and productive ternary complex.

Core Concepts and Signaling Pathway

The general mechanism of action for a PROTAC is a cyclical process that results in the catalytic degradation of the target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->POI Dissociation Ternary->PROTAC Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

A key signaling pathway that is often targeted by PROTACs is the Androgen Receptor (AR) signaling pathway, which is a critical driver in prostate cancer.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen PROTAC_AR AR-PROTAC-E3 Complex AR->PROTAC_AR PROTAC Binding HSP HSP90 HSP->AR Stabilization Dimerization Dimerization AR_Androgen->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) Nuclear_Translocation->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth AR_Degradation AR Degradation PROTAC_AR->AR_Degradation Ubiquitination & Proteasomal Degradation

Caption: Androgen Receptor (AR) signaling pathway and its disruption by a PROTAC.

Quantitative Data Presentation

Table 1: Illustrative Degradation Performance of an AR-Targeting PROTAC with a PEG3 Linker

ParameterValueCell LineReference
DC50 < 1 nMVCaP[5]
Dmax ~98%VCaP[5]
Binding Affinity (AR) Low nM-[6]

Table 2: Illustrative Degradation Performance of a BRD4-Targeting PROTAC with a PEG3 Linker

ParameterValueCell LineReference
DC50 14.2 nM-[7]
Dmax >90%HeLa[8]
Binding Affinity (BRD4 BD1) 41.8 nM-[7]

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Synthesis of a PROTAC using this compound

This protocol describes a general two-step process for conjugating a target protein ligand (TBL) containing a thiol group and an E3 ligase ligand (E3L) containing an amine group to the this compound linker.

Experimental Workflow: PROTAC Synthesis

Synthesis_Workflow Start Start Materials: - Thiol-containing TBL - this compound - Amine-containing E3L Step1 Step 1: Michael Addition (Thiol-Maleimide Reaction) Start->Step1 Intermediate TBL-Linker Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (Alcohol Activation & Amine Reaction) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (RP-HPLC) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: General experimental workflow for PROTAC synthesis.

Step 1: Conjugation of Thiol-containing Target Protein Ligand to this compound

  • Reaction Setup: Dissolve the thiol-containing TBL (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2, optionally with a co-solvent like DMF or DMSO to ensure solubility.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group of the linker will react with the thiol group on the TBL to form a stable thioether bond.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the TBL-linker conjugate.

  • Purification: Once the reaction is complete, the intermediate can be purified by reverse-phase HPLC or used directly in the next step after a simple work-up (e.g., extraction).

Step 2: Activation of the Terminal Alcohol and Coupling to Amine-containing E3 Ligase Ligand

  • Activation of Terminal Alcohol: Dissolve the TBL-linker intermediate (1.0 eq) in anhydrous DCM. Add triethylamine (B128534) (2.0 eq) and cool the solution to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS). The resulting mesylate is typically used without further purification.

  • Amide Coupling: Dissolve the amine-containing E3L (1.2 eq) and the crude TBL-linker-mesylate in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.

Biological Evaluation: Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.

Conclusion

This compound is a highly adaptable and effective linker for the construction of PROTACs. Its well-defined structure and versatile functional groups allow for the systematic design and synthesis of potent protein degraders. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to explore the vast potential of targeted protein degradation. As the field continues to advance, the rational design of PROTACs, facilitated by linkers like this compound, will be instrumental in developing the next generation of therapeutics for a wide range of diseases.

References

The Linchpin of Targeted Protein Degradation: A Technical Guide to PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules function by co-opting the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5][6] This in-depth guide delves into the fundamental principles of PROTAC linker design, providing a comprehensive overview for researchers in the field.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[7][8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[1][3] This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.[3][7]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Core Principles of Linker Design

The design of an effective PROTAC linker is a multifaceted optimization process that requires careful consideration of several key parameters.[5][11] The linker's primary role is to position the POI and E3 ligase in a productive orientation within the ternary complex to enable efficient ubiquitination.[3][12]

Linker Composition

The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3] The most common linker types fall into two main categories:

  • Flexible Linkers: These are the most prevalent type in early-stage PROTAC development due to their synthetic accessibility.[3][13]

    • Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility.[3] However, they are generally hydrophobic, which can negatively impact solubility.[3][]

    • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the hydrophilicity and solubility of PROTACs.[2][3][15]

  • Rigid Linkers: These linkers incorporate cyclic moieties, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[2][3] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.[3][]

    • Triazole-containing Linkers: Often synthesized via "click chemistry," the triazole moiety is metabolically stable and can be a component of a rigid linker strategy.[2][]

Linker Length

The length of the linker is a critical parameter that must be empirically determined for each specific POI-E3 ligase pair.[3][12] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might lead to unproductive binding modes where the lysine residues on the POI are not optimally positioned for ubiquitination.[5][12]

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are crucial for successful PROTAC design.[3][5] The linker should be attached at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein.[3][13] The choice of attachment point can significantly impact the stability and geometry of the ternary complex.[5]

Quantitative Analysis of Linker Properties on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[]

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [3][16]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted Cyclohexane)Rigidified PROTACEnhanced degradation

Table 4: Impact of Linker Composition on CRBN Degradation in HEK293T cells [3]

Linker CompositionCRBN Degradation
AlkylConcentration-dependent decrease
PEGMore potent degradation

Table 5: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation [2]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC A8> 1000< 10HeLaVHL
PROTAC B10250~60HeLaVHL
PROTAC C1225> 90HeLaVHL
PROTAC D14150~70HeLaVHL

Table 6: Impact of Linker Type (12 atoms) on BRD4 Degradation [2]

PROTACLinker TypeDC50 (nM)Dmax (%)Cell PermeabilitySolubility
PROTAC CAlkyl25> 90ModerateLow
PROTAC EPEG15> 95HighHigh
PROTAC FPiperazine50~85ModerateModerate

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments. The following are detailed methodologies for some of the most critical assays.

PROTAC Synthesis

The synthesis of PROTACs is often a modular process, involving the separate synthesis of the POI ligand, the E3 ligase ligand, and a bifunctional linker, followed by their coupling.[17] Two common methods for linker conjugation are amide bond formation and click chemistry.

Protocol 1: Amide Bond Formation [18]

This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized component.

  • Reagent Preparation:

    • Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

    • In a separate vial, dissolve the amine-containing component (e.g., Thalidomide-O-C10-NH2) (1.1 eq) in anhydrous DMF.

    • Prepare a solution of a coupling agent, such as HATU (1.2 eq), in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the carboxylic acid, add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the solution of the amine-containing component to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents and byproducts.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" [15]

This protocol describes the "click" reaction between an azide-functionalized component and an alkyne-functionalized component.

  • Reaction Setup:

    • Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).

    • In a separate vial, prepare a fresh solution of a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq), in water.

    • In another vial, prepare a solution of a copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protein Degradation Assays

Protocol 3: Western Blotting for Protein Degradation [5][][19]

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Experimental and Logical Workflows

The development of a PROTAC is an iterative process that involves design, synthesis, and biological evaluation.

PROTAC_Development_Workflow Start Start: Identify POI and E3 Ligase Design Linker Design (Composition, Length, Attachment Points) Start->Design Synthesis PROTAC Synthesis (e.g., Amide Coupling, Click Chemistry) Design->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Evaluation (Binding Assays, Ternary Complex Formation) Purification->In_Vitro_Assays Cellular_Assays Cellular Assays (Degradation - Western Blot, Cell Viability) In_Vitro_Assays->Cellular_Assays Data_Analysis Data Analysis (DC50, Dmax) Cellular_Assays->Data_Analysis Optimization Lead Optimization (Iterative Redesign) Data_Analysis->Optimization Analyze Results End Candidate PROTAC Data_Analysis->End Successful Candidate Optimization->Design Iterate

Figure 2: A typical experimental workflow for PROTAC development.

The relationship between linker length and PROTAC efficacy is often non-linear and can be conceptualized as a "Goldilocks" scenario.

Linker_Length_Efficacy Too_Short Linker Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Linker Length Productive_Complex Productive Ternary Complex Optimal->Productive_Complex Too_Long Linker Too Long Unproductive_Complex Unproductive Ternary Complex Too_Long->Unproductive_Complex No_Ternary_Complex No/Weak Ternary Complex Formation Steric_Hindrance->No_Ternary_Complex Low_Efficacy Low Degradation Efficacy No_Ternary_Complex->Low_Efficacy Efficient_Ubiquitination Efficient Ubiquitination Productive_Complex->Efficient_Ubiquitination High_Efficacy High Degradation Efficacy Efficient_Ubiquitination->High_Efficacy Inefficient_Ubiquitination Inefficient Ubiquitination Unproductive_Complex->Inefficient_Ubiquitination Inefficient_Ubiquitination->Low_Efficacy

Figure 3: Logical relationship between linker length and PROTAC efficacy.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule that plays a pivotal role in determining its biological activity. A deep understanding of the principles of linker design, including composition, length, and attachment points, is essential for the successful development of potent and selective protein degraders. The empirical and iterative process of linker optimization, guided by quantitative cellular and biochemical assays, remains a cornerstone of PROTAC discovery. As our understanding of the structural biology of ternary complexes continues to grow, more rational and predictive approaches to linker design will undoubtedly accelerate the translation of this transformative technology into novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Mal-amido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Mal-amido-PEG3-alcohol as a versatile linker. The maleimide (B117702) group allows for covalent conjugation to thiol-containing moieties, such as cysteine residues on a target protein ligand, while the terminal alcohol can be activated for subsequent coupling to an E3 ligase ligand. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex binds Proteasome 26S Proteasome POI->Proteasome targeted to PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub facilitates transfer Ub Ubiquitin (Ub) Ub->Poly_Ub E2 E2 Enzyme E2->Ub Poly_Ub->POI Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of action of a PROTAC.

Experimental Protocols

This section provides a representative protocol for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.

Hypothetical PROTAC Structure: JQ1-Mal-amido-PEG3-Pomalidomide

  • Target Ligand: JQ1 (a well-characterized BRD4 inhibitor with a free thiol group for conjugation).

  • E3 Ligase Ligand: Pomalidomide (B1683931) (a derivative with a suitable attachment point for the linker).

  • Linker: this compound.

Protocol 1: Synthesis of JQ1-(this compound) Intermediate

This protocol describes the conjugation of the BRD4 ligand (JQ1-SH) to the this compound linker.

Materials:

  • JQ1-SH (thiol-modified JQ1)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve JQ1-SH (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the JQ1-(this compound) intermediate.

  • Characterize the purified product by MS and NMR.

Protocol 2: Synthesis of the Final PROTAC (JQ1-Mal-amido-PEG3-Pomalidomide)

This protocol describes the coupling of the JQ1-linker intermediate to the E3 ligase ligand (Pomalidomide).

Materials:

  • JQ1-(this compound) intermediate

  • Pomalidomide derivative with a carboxylic acid handle

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • HPLC for purification

  • MS and NMR for characterization

Procedure:

  • Dissolve the pomalidomide derivative (1.1 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the JQ1-(this compound) intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by reverse-phase HPLC.

  • Characterize the purified product by high-resolution MS and NMR.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start Materials: JQ1-SH, this compound, Pomalidomide-COOH Step1 Step 1: Conjugate JQ1-SH to this compound Start->Step1 Purification1 Purification 1 (HPLC) Step1->Purification1 Characterization1 Characterization 1 (MS, NMR) Purification1->Characterization1 Intermediate JQ1-(this compound) Characterization1->Intermediate Step2 Step 2: Couple Intermediate to Pomalidomide-COOH Intermediate->Step2 Purification2 Purification 2 (HPLC) Step2->Purification2 Characterization2 Characterization 2 (HRMS, NMR) Purification2->Characterization2 Final_PROTAC Final PROTAC Characterization2->Final_PROTAC Cell_Culture Cell Culture Final_PROTAC->Cell_Culture Western_Blot Western Blot for BRD4 Degradation Cell_Culture->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax Pathway_Analysis Downstream Pathway Analysis DC50_Dmax->Pathway_Analysis

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Data Presentation

The following table presents hypothetical quantitative data for the synthesis and biological activity of the JQ1-Mal-amido-PEG3-Pomalidomide PROTAC. This data is for illustrative purposes and actual results may vary.

ParameterValueMethod
Synthesis
Yield of Intermediate65%Gravimetric analysis after purification
Purity of Intermediate>98%HPLC
Yield of Final PROTAC40%Gravimetric analysis after purification
Purity of Final PROTAC>99%HPLC
Biological Activity
DC50 (BRD4 degradation)50 nMWestern Blot
Dmax (BRD4 degradation)>95%Western Blot
Cell Viability IC50150 nMMTT Assay

Signaling Pathway

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to specific gene promoters, including those of oncogenes like c-MYC. The degradation of BRD4 by a PROTAC leads to the downregulation of these target genes, which can inhibit cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and can be influenced by BRD4 activity.

Signaling_Pathway BRD4_PROTAC JQ1-Mal-amido-PEG3-Pomalidomide (PROTAC) BRD4 BRD4 BRD4_PROTAC->BRD4 targets Degradation BRD4 Degradation BRD4->Degradation leads to cMYC c-MYC Gene Degradation->cMYC downregulates transcription of Cell_Proliferation Cell Proliferation & Survival Degradation->Cell_Proliferation inhibits Apoptosis Apoptosis Degradation->Apoptosis induces PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMYC->PI3K_AKT_mTOR activates PI3K_AKT_mTOR->Cell_Proliferation promotes Cell_Proliferation->Apoptosis inhibits

Application Notes and Protocols for the Reaction of Mal-amido-PEG3-alcohol with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The reaction between a maleimide (B117702) group and the thiol (sulfhydryl) group of a cysteine residue is a highly specific and efficient method for bioconjugation.[1][2][3] Mal-amido-PEG3-alcohol is a heterobifunctional linker that leverages this chemistry, incorporating a maleimide group for covalent attachment to cysteine residues, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alcohol group for further derivatization.[4][5] This application note provides a detailed overview of the reaction, experimental protocols, and key considerations for utilizing this compound in your research.

The maleimide-thiol reaction proceeds via a Michael addition, forming a stable thioether bond.[2][6] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for precise targeting of cysteine residues.[1][2]

Applications

The unique properties of this compound make it a versatile tool for a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach cytotoxic drugs to the cysteine residues of monoclonal antibodies, creating targeted cancer therapies.[7][8] The PEG linker enhances the solubility and stability of the resulting ADC.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a component of the linker in PROTACs, which are molecules designed to induce the degradation of specific target proteins.[9]

  • Fluorescent Labeling: By attaching a fluorescent dye to the alcohol terminus, this linker can be used to fluorescently label proteins for imaging and tracking studies.[10]

  • Peptide and Protein Cyclization: Bifunctional maleimides can be used for intramolecular crosslinking of cysteine residues to create cyclic peptides and proteins with enhanced stability and activity.[10]

  • Immobilization of Proteins: Proteins can be covalently attached to solid supports, such as beads or surfaces, for applications in diagnostics, biocatalysis, and affinity chromatography.[10]

Reaction Mechanism and Workflow

The reaction of this compound with a cysteine residue is a straightforward yet powerful conjugation strategy. The general mechanism and a typical experimental workflow are depicted below.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Mal_PEG This compound Maleimide Group Conjugate Bioconjugate Stable Thioether Bond Mal_PEG->Conjugate Michael Addition (pH 6.5-7.5) Cysteine Protein with Cysteine Thiol Group (-SH) Cysteine->Conjugate

Caption: Reaction of Maleimide with Cysteine.

Experimental_Workflow A 1. Prepare Protein Solution (Reduce disulfide bonds if necessary) B 2. Prepare this compound Solution C 3. Conjugation Reaction (Mix reactants, incubate) A->C B->C D 4. Quench Reaction (Add excess thiol reagent) C->D E 5. Purification (e.g., Size Exclusion Chromatography) D->E F 6. Characterization (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: General Experimental Workflow.

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, pH, and the nature of the biomolecule. The following table provides representative data on how these parameters can affect conjugation efficiency, adapted from a study on the conjugation of a peptide and a nanobody to maleimide-functionalized nanoparticles.[11]

BiomoleculeMaleimide:Thiol Molar RatioReaction Time (minutes)pHTemperatureConjugation Efficiency (%)
cRGDfK Peptide2:1307.0Room Temp.84 ± 4
11A4 Nanobody5:11207.4Room Temp.58 ± 12

Note: This data is illustrative and optimal conditions should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Cysteine-containing protein

  • This compound

  • Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)[12]

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))[12][13]

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11][12]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: a. Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[12] b. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13] If using DTT, it must be removed prior to adding the maleimide reagent.

  • Maleimide Reagent Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching: a. To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of approximately 10 mM to react with any excess maleimide.[10] b. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: a. Remove unreacted this compound and quenching reagent by a suitable method such as size-exclusion chromatography (desalting column) or dialysis.[10][12]

  • Characterization: a. Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight. b. Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8]

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol provides a more specific workflow for the synthesis of an ADC using a maleimide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) with accessible cysteine residues (natively or through engineering)

  • Maleimide-functionalized cytotoxic drug

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Protein A chromatography or size-exclusion chromatography)

Procedure:

  • Antibody Reduction: a. Prepare the mAb in conjugation buffer at a concentration of 5-10 mg/mL. b. Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR). c. Incubate at 37°C for 1-2 hours.

  • Drug Conjugation: a. Dissolve the maleimide-functionalized drug in DMSO. b. Add the drug solution to the reduced antibody solution at a slight molar excess relative to the available thiol groups. c. Incubate at room temperature for 1-2 hours or at 4°C overnight in the dark.

  • Quenching: a. Add an excess of N-acetylcysteine to cap any unreacted maleimides on the antibody. b. Incubate for 20 minutes at room temperature.

  • Purification: a. Purify the ADC from unconjugated drug and other reagents using Protein A affinity chromatography or size-exclusion chromatography.

  • Characterization: a. Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC). c. Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.

Important Considerations and Potential Side Reactions

  • pH Control: The pH of the reaction should be maintained between 6.5 and 7.5 to ensure selectivity for thiol groups and minimize hydrolysis of the maleimide ring.[1][3] Above pH 7.5, reactivity with primary amines (e.g., lysine (B10760008) residues) can become a competing side reaction.[1]

  • Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[1] This is more pronounced at higher pH. Therefore, stock solutions of this compound should be prepared fresh in an anhydrous solvent.

  • Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether linkage rearranges to a more stable thiazine structure.[6] This is more likely to occur at higher pH values.[14]

  • Retro-Michael Reaction: The thioether bond formed can be slowly reversible under certain conditions, which can lead to payload migration in vivo for ADCs.[1] Ring-opening hydrolysis of the succinimide (B58015) ring after conjugation can lead to a more stable product.[15][16]

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Maleimide + Thiol B Thioether Adduct A->B C Maleimide Hydrolysis A->C D Reaction with Amines (pH > 7.5) A->D E Thiazine Rearrangement (N-terminal Cys) B->E F Retro-Michael Reaction B->F

Caption: Potential Side Reactions in Maleimide Chemistry.

References

Application Notes and Protocols for the Use of Mal-amido-PEG3-alcohol in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mal-amido-PEG3-alcohol as a linker in the development of antibody-drug conjugates (ADCs). This document outlines the principles of ADC technology, the specific attributes of this linker, and detailed protocols for the synthesis and characterization of the final bioconjugate.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[] An ADC is composed of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical component that influences the stability, solubility, pharmacokinetics, and payload release mechanism of the ADC.[3][4] An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity, and facilitate the efficient release of the payload once the ADC has been internalized by the target cancer cell.[][2]

Mechanism of Action of Antibody-Drug Conjugates

The therapeutic action of an ADC is a multi-step process that relies on the specific targeting of cancer cells by the monoclonal antibody component. The general mechanism is as follows:

  • Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[5]

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through a process called endocytosis.[5][6]

  • Trafficking and Payload Release: The internalized ADC is trafficked to cellular compartments, most commonly lysosomes.[5] Inside the lysosome, the linker is cleaved by enzymes or the antibody is degraded, releasing the cytotoxic payload.[2][5]

  • Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.[5][7]

ADC_Mechanism_of_Action General Mechanism of ADC Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Surface Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

A diagram illustrating the general mechanism of action for an Antibody-Drug Conjugate (ADC).

Key Features of this compound Linker

This compound is a heterobifunctional linker that contains three key components:

  • Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups, which are present in the cysteine residues of antibodies. This reaction forms a stable thioether bond, covalently linking the linker to the antibody.[] The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[]

  • Polyethylene Glycol (PEG) Spacer: The three-unit PEG spacer is a hydrophilic chain that offers several advantages in ADC design.[] PEGylation can improve the solubility and stability of the ADC, particularly when conjugated with hydrophobic payloads.[][] It can also reduce aggregation, prolong the circulation half-life, and potentially decrease the immunogenicity of the conjugate.[][]

  • Terminal Alcohol (Hydroxyl Group): The hydroxyl group provides a reactive site for the attachment of a cytotoxic drug. This allows for a two-stage conjugation process where the drug is first attached to the linker, and the resulting drug-linker construct is then conjugated to the antibody.

Experimental Protocols

The synthesis of an ADC using this compound is a two-part process. First, the cytotoxic drug is conjugated to the linker. Second, the drug-linker construct is conjugated to the antibody.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis cluster_part1 Part 1: Drug-Linker Synthesis cluster_part2 Part 2: ADC Conjugation Start1 Start Activate Activate Drug's Carboxylic Acid (e.g., with EDC/NHS) Start1->Activate React React Activated Drug with This compound Activate->React Purify1 Purify Drug-Linker Construct (e.g., HPLC) React->Purify1 Characterize1 Characterize Drug-Linker (e.g., MS, NMR) Purify1->Characterize1 Conjugate Conjugate Drug-Linker to Reduced Antibody Characterize1->Conjugate Start2 Start Reduce Reduce Antibody Disulfide Bonds (e.g., with TCEP) Start2->Reduce Reduce->Conjugate Purify2 Purify ADC (e.g., SEC) Conjugate->Purify2 Characterize2 Characterize Final ADC (DAR, Purity, Aggregation) Purify2->Characterize2

References

Application Notes and Protocols: Step-by-Step Guide for Mal-amido-PEG3-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker featuring a maleimide (B117702) group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group.[1][2] The maleimide group enables the specific and covalent attachment to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[1] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media and provides flexibility.[2][3] This linker is frequently utilized in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic proteins.[4][5][6] These application notes provide a comprehensive, step-by-step protocol for the conjugation of this compound to thiol-containing biomolecules.

Principle of the Method The conjugation chemistry is based on the highly efficient and selective reaction between a maleimide and a thiol. This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5) to form a stable thioether bond.[7][8] At this pH range, the reaction is highly chemoselective for thiols, with reaction rates approximately 1,000 times faster than with amines.[8] This specificity allows for the targeted modification of cysteine residues in the presence of other nucleophilic groups like lysine.

cluster_reactants Reactants cluster_product Product R1_Thiol Biomolecule-SH (Thiol Group) Conjugate Biomolecule-S-Linker (Stable Thioether Bond) R1_Thiol->Conjugate + Maleimide This compound (Maleimide Group) Maleimide->Conjugate pH 6.5-7.5 (Michael Addition)

Caption: Chemical reaction scheme for maleimide-thiol conjugation.

Overall Experimental Workflow

The conjugation process follows a logical sequence of steps from preparation to final characterization. The workflow ensures the biomolecule is in a reactive state, followed by the conjugation reaction, purification of the product, and finally, validation of the conjugate.

A 1. Prepare Biomolecule (Dissolve in Buffer) B 2. Reduce Disulfide Bonds (Expose Free Thiols) A->B C 3. Conjugation Reaction (Add Maleimide Linker) B->C D 4. Purify Conjugate (Remove Excess Reagents) C->D E 5. Characterize Conjugate (Verify & Quantify) D->E

Caption: High-level workflow for this compound conjugation.

Materials and Reagents

  • Thiol-containing biomolecule: e.g., protein, peptide, or oligonucleotide.

  • This compound

  • Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris).[9] The buffer should be degassed by vacuum or by bubbling with an inert gas like nitrogen or argon.[10]

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).

  • Anhydrous Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[11]

  • Quenching Reagent (Optional): L-cysteine or 2-mercaptoethanol.[6]

  • Purification System: Size exclusion chromatography (SEC) column (e.g., PD-10 desalting column), HPLC, or FPLC system.[11]

  • Characterization Equipment: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (MS).

Experimental Protocols

Step 1: Preparation of Thiol-Containing Biomolecule

Many proteins contain cysteine residues that form disulfide bridges, which are unreactive towards maleimides.[9] These bonds must be reduced to generate free thiols for conjugation.

  • Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.[10]

  • If disulfide reduction is necessary, add a 10-100x molar excess of TCEP to the biomolecule solution.[9]

  • Flush the vial with an inert gas (e.g., nitrogen), close it tightly, and incubate for 20-60 minutes at room temperature.[9][12]

  • TCEP generally does not need to be removed before conjugation. If an alternative reducing agent like DTT is used, it must be removed by a desalting column prior to adding the maleimide reagent.

Step 2: Preparation of this compound Solution

Maleimide reagents can be susceptible to hydrolysis, so solutions should be prepared immediately before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of ~10 mM.[11]

  • Vortex briefly to ensure the linker is fully dissolved.

Step 3: Conjugation Reaction

The efficiency of the conjugation reaction depends on the molar ratio of the maleimide linker to the biomolecule.

  • Add the required volume of the this compound stock solution to the prepared biomolecule solution. A 10-20x molar excess of the linker is a common starting point for optimization.[10][11]

  • Mix gently by stirring or vortexing.

  • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[10]

  • (Optional) To quench unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of ~50 mM and incubate for an additional 30 minutes.[6]

Step 4: Purification of the Conjugate

It is critical to remove excess, unreacted this compound from the final conjugate.

  • The most effective method for separating the larger protein conjugate from the smaller unreacted linker is Size Exclusion Chromatography (SEC), also known as gel filtration.[12]

  • Equilibrate the SEC column (e.g., a pre-packed desalting column) with the desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • The larger, conjugated biomolecule will elute first, while the smaller, unreacted linker is retained and elutes later, allowing for a clean separation.[12]

  • Alternative methods include dialysis (for water-soluble maleimides), HPLC, or FPLC.[9][11]

Step 5: Characterization of the Conjugate

Successful conjugation should be confirmed analytically.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can determine the precise molecular weight of the conjugate, confirming the number of linker molecules attached.[13][14]

  • SDS-PAGE: A noticeable shift in the molecular weight of the conjugated protein compared to the unconjugated protein can be observed.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final conjugate.[15]

  • Dynamic Light Scattering (DLS): Can be used to measure changes in the hydrodynamic radius of the biomolecule after PEGylation.[4]

Data Presentation: Parameters for Optimization

The optimal conditions for conjugation can vary depending on the specific biomolecule. The following table provides starting points and ranges for process optimization.

ParameterRecommended RangePurposeReference
pH 6.5 - 7.5Ensures chemoselectivity for thiol groups over amine groups.[8]
Molar Ratio (Linker:Biomolecule) 2:1 to 20:1A higher ratio drives the reaction to completion but may require more rigorous purification. Start with 10:1.[10][16]
Reaction Time 30 min - OvernightShorter times may be sufficient; longer times can increase yield but also risk side reactions or degradation.[10][16]
Temperature 4°C to Room Temp. (20-25°C)Room temperature is typically faster. 4°C can be used for sensitive biomolecules.[10]
Biomolecule Concentration 1 - 10 mg/mLHigh concentrations can sometimes lead to aggregation.[10][12]

Storage of the Final Conjugate

  • For best results, use the purified conjugate immediately.

  • For short-term storage, keep the solution at 2-8°C, protected from light, for up to one week.[11]

  • For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C for up to a year. A stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be added.[11]

References

Application Notes and Protocols for Mal-amido-PEG3-alcohol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mal-amido-PEG3-alcohol, a heterobifunctional linker, in the development of bioconjugates for cell-based assays. The focus is on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a versatile linker molecule widely employed in bioconjugation. It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as cysteine residues in proteins) and a terminal alcohol group that can be further functionalized. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. These characteristics make it a valuable tool for creating sophisticated molecular probes and therapeutics for evaluation in cell-based systems.

Application 1: Development of PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) TargetProtein Target Protein (e.g., CDK4/6) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3Ligase Ub Ubiquitin TargetProtein_T Target Protein Ub->TargetProtein_T Polyubiquitination Proteasome 26S Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides TargetProtein_T->Proteasome Recognition & Degradation PROTAC_T PROTAC TargetProtein_T->PROTAC_T E3Ligase_T E3 Ligase PROTAC_T->E3Ligase_T E3Ligase_T->Ub Transfers

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Quantitative Data: Efficacy of Palbociclib-Based PROTACs with a PEG3 Linker

The following table presents illustrative data for the efficacy of PROTACs targeting Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6), which are crucial in cell cycle regulation. These PROTACs were synthesized using a thalidomide-based E3 ligase ligand connected via a PEG3 linker.[2]

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Palbociclib-PEG3-ThalidomideCDK4Breast Cancer5085
Palbociclib-PEG3-ThalidomideCDK6Breast Cancer3090
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocol: Western Blotting for Target Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.[3]

Materials:

  • Cell culture medium and supplements

  • PROTAC compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax.

Experimental Workflow: PROTAC Development and Evaluation

The following diagram illustrates the general workflow for the development and evaluation of a novel PROTAC.

PROTAC_Workflow start Identify Target Protein and E3 Ligase synthesis Synthesize PROTAC (using this compound linker) start->synthesis biophysical Biophysical Assays (e.g., TR-FRET, SPR) synthesis->biophysical ternary Confirm Ternary Complex Formation biophysical->ternary ternary->synthesis No, Redesign cell_based Cell-Based Assays (Western Blot, etc.) ternary->cell_based Yes degradation Assess Protein Degradation (DC50, Dmax) cell_based->degradation degradation->synthesis Inefficient, Redesign functional Functional Assays (e.g., Cell Viability, Apoptosis) degradation->functional Potent Degradation phenotype Evaluate Cellular Phenotype functional->phenotype phenotype->synthesis Undesired, Redesign optimization Lead Optimization phenotype->optimization Desired Phenotype

Caption: Experimental workflow for PROTAC development.

Application 2: Generation of Antibody-Drug Conjugates (ADCs) for Targeted Cytotoxicity

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[] The linker, such as one derived from this compound, plays a critical role in the stability and efficacy of the ADC.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the in vitro cytotoxicity of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target-positive and target-negative cell lines

  • Cell culture medium and supplements

  • ADC construct

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed both target-positive and target-negative cells in separate 96-well plates at an appropriate density.

  • ADC Treatment: The following day, treat the cells with a serial dilution of the ADC. Include a vehicle control and a non-targeting ADC control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the ADC concentration.

    • Determine the IC50 (the concentration of ADC that inhibits cell growth by 50%) for both cell lines using a non-linear regression analysis.

Expected Outcome and Data Interpretation

A successful ADC will exhibit potent cytotoxicity (low IC50 value) in the target-positive cell line and significantly less or no cytotoxicity in the target-negative cell line, demonstrating target-specific killing. The inclusion of a PEG linker can influence the ADC's properties, with longer PEG chains sometimes leading to reduced in vitro cytotoxicity but improved in vivo efficacy due to better pharmacokinetics.[5]

ADC ConstructTarget Cell LineIC50 (nM)
Targeting ADCTarget-Positive1.5
Targeting ADCTarget-Negative>1000
Non-targeting ADCTarget-Positive>1000

This table represents hypothetical data illustrating the expected outcome of a successful ADC cytotoxicity assay.

Conclusion

This compound is a highly useful linker for the construction of sophisticated bioconjugates for cell-based assays. Its defined length, hydrophilicity, and reactive moieties enable the creation of potent and specific PROTACs for targeted protein degradation and the development of targeted ADCs. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel therapeutics using this versatile linker technology.

References

Derivatization of Mal-amido-PEG3-alcohol's Hydroxyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-alcohol is a heterobifunctional linker commonly employed in the development of bioconjugates, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a maleimide (B117702) group for covalent linkage to thiol-containing moieties (such as cysteine residues in proteins), a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and optimize spatial orientation, and a terminal primary hydroxyl group. This hydroxyl group serves as a versatile handle for further chemical modification, allowing for the attachment of various functional groups, targeting ligands, or other molecules of interest.

These application notes provide detailed protocols for the derivatization of the terminal hydroxyl group of this compound into other key functional groups, namely an amine and a carboxylic acid. Careful consideration is given to the reaction conditions to ensure the stability of the maleimide moiety. Additionally, methods for the purification and characterization of the resulting derivatives are outlined.

Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, especially at high pH. The rate of this ring-opening reaction is also influenced by temperature.[1] It is crucial to maintain appropriate pH and temperature control throughout the derivatization process to preserve the integrity of the maleimide functionality for subsequent conjugation reactions. Studies have shown that maleimide groups are most stable at acidic to neutral pH (pH < 7.5).[2] Therefore, the following protocols are designed to be performed under conditions that minimize maleimide degradation.

Derivatization Strategies

The conversion of the terminal hydroxyl group of this compound to other functionalities typically involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. This is a common and efficient strategy for activating alcohols for nucleophilic substitution.[3][4]

  • Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile to introduce the desired functional group.

This approach allows for a wider range of functional group interconversions under milder conditions than direct oxidation or reduction, which could potentially affect the maleimide or amide groups.

Protocol 1: Synthesis of Mal-amido-PEG3-amine

This protocol details the conversion of the hydroxyl group of this compound to a primary amine. The strategy involves the formation of a mesylate intermediate, followed by conversion to an azide (B81097) and subsequent reduction.

Experimental Workflow

G cluster_0 Activation cluster_1 Azidation cluster_2 Reduction cluster_3 Purification & Analysis A This compound B Mesylation (MsCl, Et3N, DCM, 0 °C to RT) A->B C Mal-amido-PEG3-mesylate B->C D Azide Substitution (NaN3, DMF, 90 °C) C->D E Mal-amido-PEG3-azide D->E F Staudinger Reduction (PPh3, THF/H2O) E->F G Mal-amido-PEG3-amine F->G H Purification (RP-HPLC) G->H I Characterization (1H NMR, LC-MS) H->I

Caption: Workflow for the synthesis of Mal-amido-PEG3-amine.

Part 1: Mesylation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure: [5]

  • Dissolve this compound (1 eq.) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude Mal-amido-PEG3-mesylate. This intermediate is typically used in the next step without further purification.

Part 2: Conversion to Mal-amido-PEG3-azide

Materials:

  • Crude Mal-amido-PEG3-mesylate

  • Anhydrous Dimethylformamide (DMF)

  • Sodium azide (NaN3)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Heating mantle or oil bath

Procedure: [3]

  • Dissolve the crude Mal-amido-PEG3-mesylate (1 eq.) in anhydrous DMF.

  • Add sodium azide (5 eq.) to the solution.

  • Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Mal-amido-PEG3-azide.

Part 3: Reduction to Mal-amido-PEG3-amine

Materials:

  • Crude Mal-amido-PEG3-azide

  • Tetrahydrofuran (THF)

  • Triphenylphosphine (B44618) (PPh3)

  • Water

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure: [4]

  • Dissolve the crude Mal-amido-PEG3-azide (1 eq.) in THF.

  • Add triphenylphosphine (1.5 eq.) to the solution and stir at room temperature for 4-6 hours.

  • Add water to the reaction mixture and continue stirring overnight at room temperature to hydrolyze the phosphine (B1218219) imine intermediate.

  • Remove the THF under reduced pressure.

  • The crude product can be purified by reverse-phase HPLC.

Quantitative Data Summary
StepProductTypical Yield (%)Purity (%) (Post-Purification)
1Mal-amido-PEG3-mesylate>95 (crude)-
2Mal-amido-PEG3-azide>90 (crude)-
3Mal-amido-PEG3-amine70-85>95

Yields are based on general procedures for similar PEG derivatives and may vary.[3][4]

Protocol 2: Synthesis of Mal-amido-PEG3-acid

This protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid using a TEMPO-mediated oxidation, which is known for its mild conditions and high selectivity for primary alcohols.

Experimental Workflow

G cluster_0 Oxidation cluster_1 Purification & Analysis A This compound B TEMPO-mediated Oxidation (TEMPO, BAIB, MeCN/H2O) A->B C Mal-amido-PEG3-acid B->C D Purification (RP-HPLC) C->D E Characterization (1H NMR, LC-MS) D->E

Caption: Workflow for the synthesis of Mal-amido-PEG3-acid.

Materials:

  • This compound

  • Acetonitrile (B52724) (MeCN)

  • Water

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure: [6]

  • Dissolve this compound (1 eq.) in a mixture of acetonitrile and water (1:1 v/v).

  • Add TEMPO (0.1 eq.) and bis(acetoxy)iodobenzene (2.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by reverse-phase HPLC.

Quantitative Data Summary
StepProductTypical Yield (%)Purity (%) (Post-Purification)
1Mal-amido-PEG3-acid80-90>95

Yields are based on general procedures for TEMPO-mediated oxidation of primary alcohols and may vary.[6]

Purification and Characterization

Purification

The primary method for purifying the derivatized Mal-amido-PEG3 linkers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . A C18 column is typically used with a gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.

Characterization

The successful derivatization of this compound can be confirmed using the following analytical techniques:

  • ¹H NMR Spectroscopy: This is a powerful tool for confirming the structural integrity of the molecule and for quantifying the extent of derivatization.[7][8] The conversion of the hydroxyl group will result in a characteristic shift of the adjacent methylene (B1212753) protons. For example, in the conversion to an amine, the triplet corresponding to the -CH₂-OH protons will shift upfield to a new triplet for the -CH₂-NH₂ protons. The maleimide protons should remain as a characteristic singlet at approximately 6.7-7.0 ppm.[9] The percentage of functionalization can be calculated by comparing the integration of the terminal methylene protons of the product with the remaining starting material.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the final product and to assess its purity. An increase in mass corresponding to the addition of the new functional group (and removal of the hydroxyl) is expected.

Logical Relationship for Characterization

G cluster_0 Starting Material cluster_1 Derivatization Reaction cluster_2 Product cluster_3 Analytical Confirmation Start This compound React Conversion of -CH2OH Start->React Prod Derivatized Product (e.g., -CH2NH2 or -COOH) React->Prod NMR 1H NMR: Shift of terminal -CH2 protons Prod->NMR MS LC-MS: Change in Molecular Weight Prod->MS

Caption: Analytical confirmation of derivatization.

References

Application Notes and Protocols for Mal-amido-PEG3-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Mal-amido-PEG3-alcohol in bioconjugation reactions. The primary application of this reagent is the covalent linkage of a molecule containing a thiol group (such as a cysteine residue in a peptide or protein) to another molecule. The maleimide (B117702) group specifically and efficiently reacts with sulfhydryl groups under mild conditions to form a stable thioether bond. The PEG3 linker enhances solubility and provides spacing, which is particularly advantageous in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group proceeds via a Michael addition.[1] This conjugation method is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] It is critical to control the pH, as maleimide hydrolysis increases at alkaline pH, rendering the reagent inactive.[2]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of expected outcomes based on varying these parameters.

Table 1: Effect of pH on Maleimide-Thiol Reaction [2]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Example of Molar Ratio and Reaction Time on Conjugation Efficiency [4]

Target MoleculeMaleimide:Thiol Molar RatioReaction TimeTemperatureConjugation Efficiency (%)
cRGDfK (peptide)2:130 minRoom Temp84 ± 4
11A4 (nanobody)5:12 hoursRoom Temp58 ± 12

Experimental Protocols

Protocol 1: General Conjugation of a Cysteine-Containing Peptide to a Target Molecule using this compound

This protocol outlines the steps for conjugating a cysteine-containing peptide to another molecule functionalized with a reactive group that can be linked to the alcohol end of this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Target molecule with a compatible functional group

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • DMSO or DMF (anhydrous)

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

Procedure:

  • Preparation of the Thiolated Peptide:

    • Dissolve the cysteine-containing peptide in degassed reaction buffer.

    • If the peptide contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[5]

    • Remove excess TCEP using a desalting column.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced peptide solution. A 10-20 fold molar excess of the maleimide reagent is a good starting point.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2] The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) in a 5-fold molar excess over the starting amount of this compound to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-PEG conjugate from excess reagents using size-exclusion chromatography or reversed-phase HPLC.

  • Characterization:

    • Characterize the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight.

    • Assess purity by HPLC.

Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent

This protocol determines the amount of free thiol in a sample before and after the conjugation reaction to calculate the conjugation efficiency.[2]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (same as conjugation)

  • Cysteine or other thiol standard for generating a standard curve

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.

    • Add Ellman's Reagent solution to each standard.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus thiol concentration to generate a standard curve.

  • Quantify Free Thiols in Samples:

    • Take an aliquot of the peptide solution before adding the this compound (initial thiol concentration).

    • Take another aliquot after the conjugation reaction is complete but before quenching (final thiol concentration).

    • Add Ellman's Reagent to each sample and incubate for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate Conjugation Efficiency:

    • Use the standard curve to determine the concentration of free thiols in the initial and final samples.

    • Calculate the conjugation efficiency using the following formula:

      • Efficiency (%) = [1 - (Final Thiol Concentration / Initial Thiol Concentration)] x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification peptide_prep Prepare Thiolated Peptide (Reduce with TCEP if necessary) conjugation Mix Peptide and Linker (Incubate RT or 4°C) peptide_prep->conjugation linker_prep Prepare this compound Stock Solution linker_prep->conjugation quenching Quench Reaction (Add excess L-cysteine) conjugation->quenching purification Purify Conjugate (HPLC / SEC) quenching->purification characterization Characterize Product (Mass Spec, HPLC) purification->characterization

Caption: Workflow for the conjugation of a thiolated peptide with this compound.

PROTAC Signaling Pathway

This compound is frequently used as a linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7]

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds Proteasome Proteasome TargetProtein->Proteasome Recruited to E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Facilitates Ub Ubiquitin Ub->Ubiquitination Ubiquitination->TargetProtein Tags Target Degradation Protein Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC, a common application for this linker.

References

Application Notes and Protocols for Mal-amido-PEG3-alcohol in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mal-amido-PEG3-alcohol, a heterobifunctional linker, in the development of novel therapeutics, with a particular focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the rational design and synthesis of next-generation protein degraders.

Introduction to this compound

This compound is a versatile linker molecule featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group. This unique combination of functionalities makes it an invaluable tool in bioconjugation and drug development.[1][2]

  • Maleimide Group: The maleimide moiety allows for the specific and efficient covalent conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3]

  • PEG3 Spacer: The three-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the resulting conjugate, which is particularly beneficial for large and often hydrophobic therapeutic molecules like PROTACs.[4] The flexibility of the PEG chain can also be crucial for enabling the proper orientation and interaction of the conjugated molecules.[5]

  • Hydroxyl Group: The terminal alcohol (-OH) provides a reactive handle for the subsequent attachment of other molecules through various chemical reactions, such as esterification or etherification, allowing for the modular assembly of complex therapeutic constructs.

Core Applications in Therapeutics Development

The primary application of this compound lies in the construction of bioconjugates where precise control over spacing and solubility is desired. A prominent and rapidly advancing application is in the synthesis of PROTACs.[6][7]

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC typically consists of:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[8]

This compound is an ideal candidate for the linker component, facilitating the covalent attachment to a thiol-containing ligand and providing a flexible, hydrophilic spacer for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Featured Application: Synthesis of a KRAS G12C PROTAC

The KRAS protein, particularly with the G12C mutation, is a critical and previously "undruggable" target in various cancers.[9] PROTACs offer a promising strategy to target and degrade KRAS G12C.[10] The following section provides a representative protocol for the synthesis of a KRAS G12C-targeting PROTAC using this compound.

Quantitative Data for Representative KRAS G12C PROTACs with Short PEG Linkers

While specific quantitative data for a PROTAC synthesized with the exact this compound linker is not publicly available, the following table presents typical data for KRAS G12C PROTACs incorporating short PEG linkers. This data is representative of the expected performance and key parameters evaluated for such molecules.

ParameterRepresentative ValueDescriptionReference
DC50 0.25 - 0.76 µMThe concentration of the PROTAC required to degrade 50% of the target protein.[8]
Dmax >75%The maximum percentage of target protein degradation achieved.[11]
Cell Permeability (PAMPA) 0.6 x 10-6 cm/sA measure of a compound's ability to cross cell membranes.
Plasma Stability (% remaining after 90 min) >95%The stability of the PROTAC in plasma over time, indicating its potential for in vivo use.
In vivo Tumor Growth Inhibition (TGI) 48.1% - 66.4%The percentage of reduction in tumor growth in animal models at specific doses.
Oral Bioavailability 4.2% - 53.2%The fraction of an orally administered drug that reaches systemic circulation.
Experimental Protocols

The synthesis of a PROTAC is a multi-step process. The following protocols outline a general workflow for synthesizing a KRAS G12C PROTAC using this compound.

Protocol 1: Conjugation of KRAS G12C Ligand to this compound

This protocol describes the reaction between a thiol-containing KRAS G12C ligand (e.g., a derivative of MRTX849) and this compound.

Materials:

  • Thiol-functionalized KRAS G12C ligand

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 100 mM N-acetylcysteine in PBS

  • Purification system: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Dissolve the KRAS G12C Ligand: Dissolve the thiol-containing KRAS G12C ligand in a minimal amount of DMF or DMSO.

  • Prepare the Reaction Mixture: In a reaction vessel, add the dissolved KRAS G12C ligand to the reaction buffer.

  • Add the Linker: Add a 1.5 to 2-fold molar excess of this compound to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Monitor the Reaction: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired conjugate.

  • Quench the Reaction: Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting KRAS G12C ligand-linker conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Activation of the Hydroxyl Group and Coupling to an E3 Ligase Ligand

This protocol describes the activation of the terminal hydroxyl group of the ligand-linker conjugate and its subsequent coupling to an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

Materials:

  • KRAS G12C ligand-linker conjugate (from Protocol 1)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)

  • Activating agent (e.g., disuccinimidyl carbonate, DSC)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous DMF

  • Purification system: HPLC

Procedure:

  • Activate the Hydroxyl Group: Dissolve the KRAS G12C ligand-linker conjugate in anhydrous DMF. Add DSC (1.2 equivalents) and DIPEA (2 equivalents). Stir the reaction at room temperature for 1-2 hours to form an activated NHS ester intermediate.

  • Monitor Activation: Monitor the formation of the activated intermediate by LC-MS.

  • Couple the E3 Ligase Ligand: To the reaction mixture containing the activated intermediate, add the amine-functionalized E3 ligase ligand (1.5 equivalents).

  • Reaction Incubation: Stir the reaction at room temperature overnight.

  • Monitor the Reaction: Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification: Purify the final PROTAC product by reverse-phase HPLC.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

Protocol 3: In vitro Evaluation of PROTAC Activity - Western Blot for KRAS G12C Degradation

This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of KRAS G12C in cancer cells.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Synthesized KRAS G12C PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-KRAS G12C, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed the KRAS G12C mutant cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS G12C protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow

PROTAC_Synthesis_Workflow start Start: Design of PROTAC Components synthesis1 Step 1: Conjugate Thiol-Ligand to This compound start->synthesis1 purification1 Purification 1 (HPLC) synthesis1->purification1 characterization1 Characterization 1 (LC-MS, NMR) purification1->characterization1 synthesis2 Step 2: Activate -OH and Couple to E3 Ligase Ligand characterization1->synthesis2 purification2 Purification 2 (HPLC) synthesis2->purification2 characterization2 Characterization 2 (LC-MS, HRMS, NMR) purification2->characterization2 invitro In vitro Evaluation: Western Blot for Degradation (DC50, Dmax) characterization2->invitro invivo In vivo Studies: Pharmacokinetics and Efficacy invitro->invivo PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., KRAS G12C) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for the Synthesis of a PROTAC with a PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.[5][6] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility and provide optimal spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][7] This document provides a detailed workflow and experimental protocols for the synthesis of a PROTAC incorporating a three-unit PEG (PEG3) linker.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase.[8] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Modular_Synthesis cluster_1 Assembly Strategies Warhead Warhead (POI Ligand) with Functional Group A Intermediate Warhead-Linker Intermediate Warhead->Intermediate Coupling (A+B) Linker Bifunctional PEG3 Linker (Group B - Group C) Linker->Intermediate E3_Ligand E3 Ligase Ligand with Functional Group D Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC strategy1 Sequential Coupling strategy2 Convergent Synthesis Intermediate->Final_PROTAC Coupling (C+D) BRD4_PROTAC_Synthesis JQ1_COOH JQ1-Carboxylic Acid (Warhead) Step1 Step 1: Amide Coupling (HATU, DIPEA) JQ1_COOH->Step1 NH2_PEG3_N3 Amine-PEG3-Azide (Bifunctional Linker) NH2_PEG3_N3->Step1 Pomalidomide_Alkyne Pomalidomide-Alkyne (E3 Ligase Ligand) Step2 Step 2: Click Chemistry (CuSO4, NaAsc) Pomalidomide_Alkyne->Step2 Intermediate JQ1-PEG3-Azide (Intermediate) Step1->Intermediate Intermediate->Step2 Final_PROTAC Final BRD4 PROTAC Step2->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification BRD4_Pathway BRD4_PROTAC BRD4-Targeting PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Binds to Degradation Proteasomal Degradation BRD4->Degradation Induces Transcription_Machinery Transcription Machinery (e.g., RNA Pol II) BRD4->Transcription_Machinery Recruits to Degradation->Transcription_Machinery Prevents Recruitment Chromatin Chromatin Chromatin->BRD4 Binds to Acetylated Histones on cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene Acts on cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-amido-PEG3-alcohol Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG3-alcohol conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the conjugation of thiol-containing molecules to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conjugation efficiency?

Answer: Low or no conjugation efficiency is a common problem that can be attributed to several factors, from reagent stability to reaction conditions. A systematic approach to troubleshooting this issue is crucial.

Potential Causes & Solutions:

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3]

    • Solution: Prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before initiating the conjugation.[2][3] For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[2] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[1] Storing maleimide-functionalized nanoparticles for 7 days at 4°C can lead to a ~10% loss in reactivity, while storage at 20°C can result in a ~40% loss.[4]

  • Inactive or Oxidized Thiols: The thiol (sulfhydryl) group on your molecule of interest may not be available for reaction.

    • Potential Cause: Disulfide bonds may have formed within your protein or peptide, or the free thiol may have been oxidized.

    • Solution: Reduce disulfide bonds prior to conjugation using a reducing agent.

      • TCEP (tris(2-carboxyethyl)phosphine): This is a good option as it is effective over a wide pH range and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent.[2]

      • DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before conjugation to prevent it from reacting with your this compound.[2]

    • Preventing Re-oxidation:

      • Degas buffers to remove dissolved oxygen.[2]

      • Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[2]

      • Work with solutions on ice when possible to slow down the oxidation process.[2]

  • Suboptimal Reaction Conditions: The pH and stoichiometry of the reaction are critical for success.

    • pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group is more prone to hydrolysis, and side reactions with primary amines (like lysine (B10760008) residues) become more likely.[2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

    • Stoichiometry: The molar ratio of maleimide to thiol can significantly affect conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion.[2] A common starting point for labeling proteins is a 10-20 fold molar excess of the maleimide-containing molecule.[2] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may be lower. For example, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody.[4]

Question 2: How can I minimize side reactions during conjugation?

Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis. Understanding and controlling these side reactions is key to obtaining a pure conjugate.

Common Side Reactions & Prevention Strategies:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][3]

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][2]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can lead to the transfer of the payload to other thiol-containing molecules, a significant issue for in vivo applications like antibody-drug conjugates (ADCs).[1][3][5]

    • Solution: After the conjugation reaction, the thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened structure that is not susceptible to the retro-Michael reaction.[1][3][6] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, followed by re-neutralization.[3]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[3][7]

    • Solution: This side reaction is promoted under basic conditions.[7][8] Performing the conjugation at a more acidic pH (around 5) can prevent the formation of thiazine impurities.[7] Alternatively, acetylation of the N-terminal cysteine can block this rearrangement.[7] It is also advisable to avoid using N-terminal cysteines for conjugation where a stable succinimidyl thioether linkage is desired.[7]

Question 3: How do I confirm my conjugation was successful and how do I purify the final product?

Answer: Post-reaction analysis and purification are essential steps to ensure you have the desired product.

Confirmation and Purification:

  • Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to measure the concentration of free sulfhydryl groups before and after the reaction to determine the extent of conjugation.[2]

  • Purification: The choice of purification method depends on the size and properties of your final conjugate.

    • Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from smaller, unreacted molecules.[2]

    • Dialysis/Ultrafiltration: Useful for removing small molecule impurities.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Conjugation
ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances reaction rate and minimizes side reactions (hydrolysis, reaction with amines).[1][2]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for proteins)Drives the reaction to completion. May need optimization for different molecules.[2]
2:1 to 5:1 (for peptides/nanobodies)Optimal ratios can be lower for smaller molecules to avoid excess unreacted maleimide.[4]
Reaction Time 2 hours at Room Temperature or Overnight at 4°CCommon incubation times, but should be optimized for specific reactants.[2]
Solvent for Maleimide Stock Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide group.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Thiol Reduction (TCEP)
  • Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2).

  • Add TCEP to the solution to a final concentration of 1-5 mM. A 2-5 fold molar excess over the thiol concentration is typical.

  • Incubate at room temperature for 30-60 minutes.

  • The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[2]

Protocol 2: General Maleimide-Thiol Conjugation Protocol
  • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.[2][3]

  • Add the desired molar excess of the this compound solution to the reduced protein/peptide solution.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[2]

  • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[2]

  • Proceed with the purification of the conjugate using an appropriate method such as size exclusion chromatography.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_thiol Prepare Thiol-containing Molecule reduce Reduce Disulfide Bonds (e.g., with TCEP) prep_thiol->reduce prep_mal Prepare Fresh This compound Solution (in DMSO/DMF) conjugate Mix and Incubate (pH 6.5-7.5) prep_mal->conjugate reduce->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product purify->analyze

Caption: General experimental workflow for this compound conjugation.

Troubleshooting Logic for Low Conjugation Yield

G cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_conditions Reaction Conditions start Low/No Conjugation check_hydrolysis Check for Maleimide Hydrolysis start->check_hydrolysis check_thiol Verify Free Thiol Availability start->check_thiol check_ph Verify pH (6.5-7.5) start->check_ph check_ratio Optimize Molar Ratio start->check_ratio fresh_reagent Use Freshly Prepared Maleimide Solution check_hydrolysis->fresh_reagent Hydrolysis Suspected success Improved Yield fresh_reagent->success reduce_disulfides Reduce Disulfide Bonds (TCEP/DTT) check_thiol->reduce_disulfides Oxidation/ Disulfides prevent_oxidation Prevent Re-oxidation (Degas, EDTA) reduce_disulfides->prevent_oxidation prevent_oxidation->success check_ph->success pH Adjusted check_ratio->success Ratio Optimized

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing PROTAC Synthesis with Mal-amido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the Mal-amido-PEG3-alcohol linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in PROTAC synthesis?

This compound is a heterobifunctional linker used in the modular synthesis of PROTACs.[1] It features a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, typically from a cysteine residue on a target protein ligand (warhead), and a terminal alcohol group.[2] The alcohol can be further functionalized, for example, by converting it to an acid, which can then be coupled to an amine-containing E3 ligase ligand via amide bond formation. The PEG3 (polyethylene glycol) portion of the linker enhances the aqueous solubility and can improve the cell permeability of the final PROTAC molecule.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure its reactivity, this compound should be stored under dry conditions at -20°C for the long term.[2][4] For short-term storage (days to weeks), it can be kept at 0-4°C.[4] When preparing solutions, it is recommended to use anhydrous solvents like DMSO or DMF.[5][6] Aqueous solutions of maleimides are prone to hydrolysis, especially at neutral to high pH, which renders the maleimide group inactive.[5][6][] Therefore, aqueous solutions should be prepared fresh and used immediately.

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

The reaction between a maleimide and a thiol group is most efficient and selective within a pH range of 6.5 to 7.5.[5][][8] At a pH below 6.5, the reaction rate decreases. Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[5][][8]

Q4: How can I improve the in vivo stability of the PROTAC formed with a maleimide linker?

The thiosuccinimide bond formed from the maleimide-thiol reaction can be reversible in a thiol-rich environment, such as inside a cell with high concentrations of glutathione, through a retro-Michael reaction.[5] To enhance stability, the succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed to its ring-opened succinamic acid form.[9][10] This ring-opened structure is significantly more stable and resistant to thiol exchange.[9][10] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., 8.5-9.0).[5]

Troubleshooting Guides

Problem 1: Low or No Conjugation of this compound to the Thiol-Containing Ligand
Possible Cause Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive.[5][] Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[6]
Inaccessible or Oxidized Thiols The target cysteine residue on your ligand may be sterically hindered or may have formed a disulfide bond.[5] Perform a reduction step prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain free thiols and does not need to be removed before adding the maleimide linker.[11]
Suboptimal Reaction pH The reaction is most efficient at a pH of 6.5-7.5.[][8] Ensure your reaction buffer is within this range. At lower pH, the reaction is slow, while at higher pH, hydrolysis and side reactions with amines can occur.[5][]
Insufficient Molar Excess of Linker The reaction may not go to completion if there is an insufficient amount of the maleimide linker.[5] A 10-20 fold molar excess of the maleimide linker relative to the thiol-containing ligand is a common starting point, but this may need to be optimized for your specific molecules.[11]
Problem 2: Poor Yield in the Final Amide Coupling Step
Possible Cause Solution
Inefficient Carboxylic Acid Activation The terminal carboxylic acid (after conversion from the alcohol) on the linker-warhead conjugate must be activated for efficient amide bond formation. Use a reliable coupling agent such as HATU in the presence of a non-nucleophilic base like DIPEA.[12] Ensure all reagents and solvents are anhydrous.
Degradation of Reactants Ensure the linker-warhead conjugate and the E3 ligase ligand are pure and have not degraded during storage or previous reaction steps. Verify the integrity of your starting materials using LC-MS.
Steric Hindrance The coupling sites on either the linker-warhead conjugate or the E3 ligase ligand may be sterically hindered, preventing efficient reaction. It may be necessary to explore alternative linker attachment points on your ligands.
Problem 3: Instability of the Final PROTAC Conjugate
Possible Cause Solution
Retro-Michael Reaction (Thiol Exchange) The thiosuccinimide linkage is susceptible to cleavage in the presence of endogenous thiols like glutathione.[5] To increase stability, consider a post-conjugation hydrolysis step to open the succinimide ring. Adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature, monitoring the ring-opening by mass spectrometry.[5][9]
General Chemical Instability PROTACs can be large molecules with multiple functional groups that may be susceptible to degradation.[13] Ensure proper purification to remove any catalysts or reagents from the synthesis that could promote degradation. Store the final purified PROTAC at -20°C or -80°C as a solid or in an anhydrous solvent like DMSO.

Quantitative Data Summary

The stability of the maleimide-thiol linkage is a critical factor for the in vivo efficacy of a PROTAC. The following table summarizes illustrative data on the stability of maleimide-based conjugates.

Conjugate Type Condition Time Intact Conjugate Remaining (%) Reference
Maleimide-based ADCIncubation in human plasma at 37°C7 days~50%[9] (Illustrative)
Maleamic methyl ester-based ADCIncubation with excess N-acetylcysteine (NAC) at 37°C21 days~96.2%[14]
Traditional Maleimide-based ADCIncubation with excess N-acetylcysteine (NAC) at 37°C21 days~90%[14]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of a PROTAC using this compound

This protocol outlines a general approach. The alcohol group on the linker is first oxidized to a carboxylic acid to create Mal-amido-PEG3-acid, which is then used in the synthesis.

Step 1: Conjugation of Mal-amido-PEG3-acid to a Thiol-Containing Target-Binding Ligand (TBL)

  • Reaction Setup: Dissolve the thiol-containing TBL and a 1.5-fold molar excess of Mal-amido-PEG3-acid in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to ensure the solubility of all reactants.[12]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group will selectively react with the thiol group on the TBL to form a stable thioether bond.[12]

  • Monitoring: Track the reaction progress using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the TBL-linker conjugate.

  • Purification: Once the reaction is complete, purify the TBL-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Amide Coupling of the TBL-Linker to an Amine-Containing E3 Ligase Ligand (E3L)

  • Activation of Carboxylic Acid: Dissolve the purified TBL-linker conjugate in an anhydrous organic solvent (e.g., DMF). Add 1.2 equivalents of a coupling agent, such as HATU, and 2 equivalents of a base like DIPEA (N,N-Diisopropylethylamine). Stir for 15 minutes at room temperature to activate the terminal carboxylic acid of the PEG linker.[12]

  • Amide Bond Formation: To the activated TBL-linker, add 1 equivalent of the amine-containing E3L.[12]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.[12]

  • Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Upon completion, purify the final PROTAC using RP-HPLC.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for all samples.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Also, probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Amide Coupling TBL Thiol-containing Target-Binding Ligand (TBL) Reaction1 Mix in PBS (pH 7.0-7.5) + optional co-solvent (DMSO/DMF) Stir at RT for 2-4h TBL->Reaction1 Linker Mal-amido-PEG3-acid Linker->Reaction1 TBL_Linker TBL-Linker Conjugate Reaction1->TBL_Linker Purification1 Purify by RP-HPLC TBL_Linker->Purification1 Purified_TBL_Linker Purified TBL-Linker Purification1->Purified_TBL_Linker Activation Activate with HATU/DIPEA in anhydrous DMF Purified_TBL_Linker->Activation E3L Amine-containing E3 Ligase Ligand (E3L) Reaction2 Add E3L Stir at RT for 4-12h E3L->Reaction2 Activation->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification2 Purify by RP-HPLC Final_PROTAC->Purification2

Caption: Experimental workflow for a two-step PROTAC synthesis.

PROTAC_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC PROTAC:s->PROTAC:s Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ub_Chain Poly-Ubiquitin Chain Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub E2->Ternary_Complex Ub Ub Ubiquitin (Ub) Ub->E1 ATP Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Mal-amido-PEG3-alcohol stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common challenges encountered when working with Mal-amido-PEG3-alcohol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

The two main stability issues associated with this compound, and maleimide (B117702) compounds in general, are:

  • Hydrolysis of the maleimide ring: In aqueous solutions, especially at neutral to alkaline pH, the maleimide ring can undergo hydrolysis.[1][2][3][4] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols, thus preventing conjugation.[1][4]

  • Instability of the thiol-maleimide adduct: The thioether bond formed after conjugation of the maleimide to a thiol group (e.g., on a cysteine residue) can be reversible.[5][6][7][8][9] This can lead to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, resulting in the dissociation of the conjugate.[5][6][7][8]

Q2: How should I store this compound to ensure its stability?

To maintain the reactivity of this compound, it is crucial to protect it from moisture and light.[10][11]

  • Solid Form: Store the solid compound desiccated at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[12]

  • In Solution: It is highly recommended to prepare aqueous solutions of this compound immediately before use.[1][13] If a stock solution is necessary, dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C for up to a month, protected from light.[10][11][14] Avoid long-term storage in aqueous buffers.[1][13]

Q3: What is the optimal pH for conjugation reactions with this compound?

The ideal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[1][10][13]

  • Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[13]

  • Above pH 7.5: The maleimide becomes more susceptible to hydrolysis, and the chemoselectivity for thiols decreases, leading to potential side reactions with amines (e.g., lysine (B10760008) residues).[1][13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][13]

Q4: My conjugation efficiency is low. What are the possible causes and solutions?

Low conjugation efficiency can stem from several factors:

  • Maleimide Hydrolysis: The maleimide group may have hydrolyzed prior to the reaction.

    • Solution: Always use freshly prepared aqueous solutions of this compound.[1][13] If using a stock solution in an organic solvent, ensure the solvent is anhydrous.[10]

  • Thiol Oxidation: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.[13]

    • Solution: Reduce disulfide bonds using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[13] If using DTT (dithiothreitol), it must be removed before conjugation to prevent it from reacting with the maleimide.[13] Including a chelating agent like EDTA (1-5 mM) in your buffer can help prevent metal-catalyzed oxidation.[13]

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact efficiency.[13]

    • Solution: Optimize the molar ratio. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[11][13]

  • Suboptimal pH: The reaction is pH-dependent.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[13]

Q5: How can I improve the stability of the final conjugate and prevent the retro-Michael reaction?

Several strategies can be employed to stabilize the thiosuccinimide linkage formed after conjugation:

  • Post-conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed after the conjugation reaction.[15] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[1][15] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 9.2) for a period of time.[16]

  • Transcyclization: In the presence of a nearby primary amine, such as an N-terminal cysteine, the thiosuccinimide can undergo a transcyclization reaction to form a more stable six-membered ring.[5][6] This can be promoted by extended incubation times in a buffered solution.[5][6]

  • Use of Stabilizing Maleimides: "Self-hydrolyzing" maleimides, which have groups that catalyze the hydrolysis of the thiosuccinimide ring, can be used to form more stable conjugates.[9][16] While this compound itself is a standard maleimide, this is a relevant concept in the field.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low conjugation Hydrolysis of this compound before reaction.Prepare fresh aqueous solutions of the reagent immediately before use. Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C.[10][11]
Oxidation of thiol groups on the target molecule.Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers and include EDTA to prevent re-oxidation.[13]
Incorrect reaction pH.Ensure the reaction buffer is maintained between pH 6.5 and 7.5.[1][13]
Presence of interfering substances in the buffer.Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) or primary/secondary amines.[1][10]
Conjugate is unstable and degrades over time Retro-Michael reaction (thiol exchange) is occurring.After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating at a slightly basic pH to form a stable ring-opened product.[15][16]
Presence of excess thiols in the environment (e.g., in vivo with glutathione).Consider post-conjugation hydrolysis to stabilize the linkage.[15]
Side reactions observed Reaction with primary amines (e.g., lysine).Perform the conjugation at a pH below 7.5 to maintain selectivity for thiols.[1][13]
Thiazine rearrangement with N-terminal cysteine.Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[17] Alternatively, acetylate the N-terminal cysteine.[17]

Quantitative Data Summary

Table 1: Influence of pH on Maleimide Hydrolysis

pHRelative Hydrolysis RateReference
< 6.5Slow[13]
6.5 - 7.5Moderate[1][4]
> 7.5Increases with increasing pH[1][2][3]
~12Arrest in the rate of reaction observed[2][18]

Table 2: Half-lives of Thiol-Maleimide Adducts (Illustrative Examples)

AdductConditionHalf-life (t½)Reference
N-ethylmaleimide-4-mercaptophenylacetic acidIncubated with glutathione20-80 hours[8]
Self-hydrolyzing maleimide conjugatepH 7, room temperature20 minutes[16]
Standard maleimide conjugateN-acetyl cysteine buffer, pH 8, 37°CSignificant drug loss over two weeks[16]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[10][11] The buffer should be free of thiols and primary/secondary amines.[1][10] A protein concentration of 1-10 mg/mL is recommended.[19]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[10][13]

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[11][13]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching (Optional):

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[13]

Protocol 2: Post-Conjugation Hydrolysis for Adduct Stabilization

  • Following the conjugation and purification steps in Protocol 1, exchange the buffer of the purified conjugate to a buffer with a pH of 8.5-9.2 (e.g., borate (B1201080) buffer).

  • Incubate the conjugate solution at room temperature or 37°C.

  • Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry. The reaction is complete when the mass of the conjugate has increased by 18 Da (the mass of a water molecule). Complete hydrolysis can take several hours.[16]

  • Once hydrolysis is complete, exchange the buffer back to a neutral pH for storage or downstream applications.

Visualizations

Maleimide_Stability_Issues Mal_PEG This compound (Reactive) Hydrolyzed_Mal Hydrolyzed Maleimide (Inactive) Mal_PEG->Hydrolyzed_Mal Hydrolysis (High pH, H₂O) Conjugate Thiosuccinimide Adduct (Potentially Unstable) Mal_PEG->Conjugate Thiol Conjugation (pH 6.5-7.5) Thiol Thiol-containing Biomolecule Stable_Conjugate Ring-Opened Adduct (Stable) Conjugate->Stable_Conjugate Post-conjugation Hydrolysis Retro_Michael Dissociated Biomolecule Conjugate->Retro_Michael Retro-Michael Reaction (Thiol Exchange)

Caption: Key stability pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Efficiency? Check_Reagent Was Maleimide Solution Freshly Prepared in Anhydrous Solvent? Start->Check_Reagent Check_Thiol Were Thiols Reduced (e.g., with TCEP)? Check_Reagent->Check_Thiol Yes Prepare_Fresh Prepare Fresh Maleimide Solution Check_Reagent->Prepare_Fresh No Check_pH Is Reaction pH 6.5-7.5? Check_Thiol->Check_pH Yes Reduce_Thiol Reduce Thiols and Add EDTA Check_Thiol->Reduce_Thiol No Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Optimize_Ratio Optimize Maleimide:Thiol Ratio Check_pH->Optimize_Ratio Yes Prepare_Fresh->Start Reduce_Thiol->Start Adjust_pH->Start Success Successful Conjugation Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Hydrolysis of Mal-amido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the hydrolysis of the maleimide (B117702) group in Mal-amido-PEG3-alcohol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency with this compound?

Answer:

Low conjugation efficiency can be attributed to several factors, primarily related to the stability of the maleimide group.

  • Potential Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[1] This hydrolysis reaction opens the maleimide ring to form a non-reactive maleamic acid.[2]

    • Solution: Prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before initiating the conjugation.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1]

  • Potential Cause 2: Thiol Oxidation. The sulfhydryl group of the cysteine residue you are targeting can oxidize to form disulfide bonds, which are unreactive with maleimides.

    • Solution: Ensure your protein or peptide has been adequately reduced prior to conjugation. The use of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not need to be removed before adding the maleimide reagent.[1] Including a chelating agent such as EDTA (1-5 mM) in the buffer can also help prevent metal-catalyzed oxidation.[1]

  • Potential Cause 3: Suboptimal pH. The pH of the reaction is critical for efficient and specific conjugation.

    • Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide can also react with primary amines (e.g., lysine (B10760008) residues).[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Question: My conjugate appears to be losing its payload over time. What is causing this instability?

Answer:

The instability of the formed thioether linkage is a known challenge and can be due to a retro-Michael reaction.

  • Potential Cause: Retro-Michael Reaction (Thiol Exchange). The Michael addition reaction between the maleimide and the thiol is reversible. In a physiological environment rich in thiols like glutathione, the formed succinimidyl thioether can revert to the maleimide and thiol, leading to the exchange of the payload with other thiol-containing molecules.[2]

    • Solution 1: Post-conjugation Hydrolysis. After conjugation, the succinimide (B58015) ring of the thioether adduct can be intentionally hydrolyzed. This ring-opening creates a stable, non-reversible product that is no longer susceptible to the retro-Michael reaction.[4][5] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period.

    • Solution 2: Use of Stabilized Maleimides. For future experiments, consider using next-generation maleimides that are designed to undergo rapid hydrolysis post-conjugation or form more stable linkages.[6]

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: The chemical structure of this compound is shown below. It consists of a maleimide group, an amido linker, a polyethylene (B3416737) glycol (PEG) spacer with three ethylene (B1197577) glycol units, and a terminal alcohol group.[7]

Q2: What is the primary mechanism of maleimide hydrolysis?

A2: The hydrolysis of the maleimide ring is a bimolecular reaction involving the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring.[8][9] This leads to the opening of the ring and the formation of a maleamic acid derivative, which is unreactive towards thiols.[2]

Q3: How does pH affect the stability of the maleimide group in this compound?

A3: The rate of maleimide hydrolysis is highly dependent on pH. In acidic conditions (below pH 4), the rate of hydrolysis is relatively slow and independent of pH.[8][9] In the pH range of 7 to 9, the rate of hydrolysis is proportional to the hydroxide ion concentration, meaning it increases as the pH becomes more alkaline.[8][9]

Q4: Can I store this compound in an aqueous buffer?

A4: Long-term storage of this compound in aqueous solutions is not recommended due to the risk of hydrolysis.[10] For storage, it is best to keep the compound as a dry solid or dissolved in a dry, biocompatible organic solvent such as DMSO or DMF at -20°C.[11]

Q5: How can I monitor the hydrolysis of the maleimide group during my experiments?

A5: Several analytical techniques can be used to monitor maleimide hydrolysis:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the intact maleimide from its hydrolysis product, the maleamic acid.[12][13]

  • Mass Spectrometry (MS): MS can be used to identify the mass difference between the intact maleimide and its hydrolyzed form (an increase of 18 Da).[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of the characteristic maleimide vinyl protons (around 6.7-6.9 ppm) and the appearance of new peaks corresponding to the ring-opened product.[16][17]

Data Presentation

The following table summarizes the hydrolysis half-life of N-ethylmaleimide, a structurally similar compound to the reactive end of this compound, at different pH values. This data can be used as an estimate for the stability of this compound in aqueous solutions.

pHTemperature (°C)Half-life (hours)
7.037~14
7.437~6
8.037~2
8.525~0.5

Note: Data is for N-ethylmaleimide and should be considered an approximation for this compound.

Experimental Protocols

Protocol 1: Monitoring Maleimide Hydrolysis by RP-HPLC

This protocol describes a general method for monitoring the hydrolysis of this compound over time.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline at pH 6.5, 7.4, and 8.5)

  • Anhydrous DMSO

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Initiate the hydrolysis by diluting the stock solution into the different pH buffers to a final concentration of 1 mM.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and quench the hydrolysis by adding an equal volume of Mobile Phase A.

  • Analyze the samples by RP-HPLC. A typical gradient could be 5-95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 302 nm for the maleimide group).

  • Quantify the peak areas of the intact this compound and its hydrolyzed product to determine the rate of hydrolysis.

Protocol 2: Confirmation of Conjugate Stability via Post-Conjugation Hydrolysis

This protocol outlines a method to enhance the stability of a maleimide-thiol conjugate.

Materials:

  • Purified maleimide-thiol conjugate

  • Buffer with a slightly alkaline pH (e.g., 0.1 M sodium phosphate, pH 8.5)

  • Desalting column or dialysis cassette

  • Buffer for final formulation (e.g., PBS, pH 7.4)

Procedure:

  • After the initial conjugation reaction and purification of the conjugate, exchange the buffer to the alkaline buffer (pH 8.5).

  • Incubate the conjugate solution at room temperature for 2-4 hours to promote the hydrolysis of the succinimide ring.

  • Monitor the completion of the ring-opening by mass spectrometry (looking for an 18 Da mass increase on the linker).

  • Once the hydrolysis is complete, exchange the buffer back to the desired final formulation buffer (pH 7.4) using a desalting column or dialysis.

  • The resulting ring-opened conjugate will have enhanced stability against thiol exchange.

Visualizations

Hydrolysis_Pathway cluster_0 Maleimide Moiety cluster_1 Hydrolysis Product Mal_amido_PEG3_alcohol This compound (Reactive) Maleamic_acid Maleamic Acid Derivative (Non-reactive) Mal_amido_PEG3_alcohol->Maleamic_acid H₂O, OH⁻ (pH > 7)

Caption: Hydrolysis pathway of the maleimide group in this compound.

Experimental_Workflow Start Start: Prepare fresh This compound solution Conjugation Conjugation Reaction (pH 6.5-7.5) Start->Conjugation Purification Purification of Conjugate Conjugation->Purification Stability_Check Assess Conjugate Stability Purification->Stability_Check Stable_Conjugate Stable Conjugate Stability_Check->Stable_Conjugate Stable Unstable_Conjugate Unstable Conjugate: Retro-Michael Reaction Stability_Check->Unstable_Conjugate Unstable Post_Hydrolysis Optional: Post-conjugation Hydrolysis (pH 8.5-9.0) Final_Purification Final Buffer Exchange Post_Hydrolysis->Final_Purification Final_Purification->Stable_Conjugate Unstable_Conjugate->Post_Hydrolysis

Caption: Experimental workflow for conjugation and stabilization.

References

Preventing off-target effects with Mal-amido-PEG3-alcohol linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG3-alcohol linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of these linkers and to help troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary applications?

A this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:

  • A maleimide (B117702) group , which selectively reacts with thiol (sulfhydryl) groups on molecules like cysteine residues in proteins.[2]

  • A polyethylene glycol (PEG) spacer (with three ethylene (B1197577) glycol units), which enhances the solubility and biocompatibility of the resulting conjugate.[2][3]

  • A terminal alcohol (hydroxyl) group , which can be used for further derivatization or as a point of attachment for other molecules.[4][5]

The primary applications for this linker are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6] In ADCs, it connects a cytotoxic drug to an antibody, while in PROTACs, it links a target protein-binding ligand to an E3 ubiquitin ligase ligand.[3][6]

Q2: What are the main off-target effects associated with maleimide-based linkers and how does the this compound linker address these?

The primary off-target effect of maleimide-based linkers is driven by the instability of the thioether bond formed upon conjugation. This bond can undergo a retro-Michael reaction , particularly in the presence of endogenous thiols like glutathione (B108866) in the plasma.[7] This can lead to deconjugation of the payload and subsequent off-target binding to other molecules, reducing efficacy and increasing toxicity.[8]

Another potential side reaction is the hydrolysis of the maleimide ring itself, rendering it inactive for conjugation.[7] At pH values above 7.5, maleimides can also lose their selectivity for thiols and react with amines, such as lysine (B10760008) residues.

The this compound linker, like other advanced maleimide linkers, aims to mitigate these effects. The stability of the maleimide-thiol conjugate can be significantly enhanced by the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened succinamic acid derivative.[7] While specific data on the "amido" group's influence in this compound is not extensively published, N-substituents on the maleimide can influence the rate of this stabilizing hydrolysis.[9] For instance, electron-withdrawing groups can accelerate this hydrolysis, leading to more stable conjugates.[8]

Q3: What are the optimal reaction conditions for conjugation with a this compound linker?

For efficient and selective conjugation of the maleimide group to a thiol, the reaction should be performed under the following conditions:

  • pH: A pH range of 6.5-7.5 is optimal for the selective reaction of maleimides with thiols.[2] At higher pH, the reaction with amines becomes more prevalent.

  • Temperature: The reaction is typically carried out at room temperature or 4°C.

  • Solvent: The linker should be dissolved in a dry, biocompatible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[4]

  • Reducing Agent: If the thiol groups on the protein are present as disulfide bonds, a reduction step is necessary prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide linker. DTT (dithiothreitol) can also be used, but excess DTT must be removed before conjugation.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Conjugation 1. Inactive Maleimide Linker: The maleimide ring may have hydrolyzed due to moisture.- Store the linker under dry conditions at -20°C. - Prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before use.
2. Oxidized Thiols: The thiol groups on the protein may have formed disulfide bonds.- Perform a reduction step with TCEP or DTT prior to conjugation. - Degas buffers to remove oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
3. Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5.- Ensure the reaction buffer is within the recommended pH range.
Poor Solubility of Conjugate 1. Hydrophobic Payload/Ligand: The attached molecule is highly hydrophobic, leading to aggregation.- The PEG3 spacer is designed to improve solubility, but for extremely hydrophobic molecules, a longer PEG chain may be necessary. - Consider formulation strategies, such as the use of co-solvents, if compatible with the application.
Off-Target Effects/Instability in vivo 1. Retro-Michael Reaction: The thioether bond is reversing, leading to payload deconjugation.- After conjugation, consider a post-conjugation hydrolysis step (e.g., incubation at a slightly elevated pH) to open the succinimide ring and form a more stable bond.[7] - Purify the conjugate promptly after the reaction to remove unreacted components.
2. Reaction with Amines: The conjugation was performed at a pH > 7.5.- Strictly maintain the reaction pH between 6.5 and 7.5.

Quantitative Data

N-Substituent on MaleimideThiol ConjugateIncubation ConditionsHalf-life of ConversionReference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)Glutathione18 h[9]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)Glutathione3.1 h[9]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Glutathione- (Favors ring-opening)[9]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)Glutathione258 h[9]

Note: The rate of retro-Michael reaction and hydrolysis is dependent on the specific thiol and the N-substituent of the maleimide.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation

This protocol describes a general method for conjugating a thiol-containing drug to an antibody using a this compound linker. The terminal alcohol of the linker is assumed to be pre-functionalized with the drug.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Mal-amido-PEG3-Drug conjugate

  • Reducing agent (e.g., TCEP)

  • Reaction Buffer: Phosphate buffer (50 mM), pH 7.2, with 150 mM NaCl and 2 mM EDTA

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary):

    • To the antibody solution, add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 30-60 minutes.

  • Conjugation:

    • Dissolve the Mal-amido-PEG3-Drug conjugate in a minimal amount of anhydrous DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker to react with any excess maleimide.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and quenching reagent.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.

Protocol 2: General Procedure for PROTAC Synthesis

This protocol outlines a general approach for the synthesis of a PROTAC using a this compound linker, where the alcohol is functionalized with one of the ligands (e.g., for the target protein) and the maleimide is reacted with a thiol-containing E3 ligase ligand.

Materials:

  • Thiol-containing E3 ligase ligand

  • Mal-amido-PEG3-Target Ligand conjugate

  • Anhydrous DMF or DMSO

  • Reaction buffer: As described in Protocol 1

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the thiol-containing E3 ligase ligand in the reaction buffer.

    • Dissolve the Mal-amido-PEG3-Target Ligand conjugate in a minimal amount of anhydrous DMSO.

  • Conjugation:

    • Add the dissolved Mal-amido-PEG3-Target Ligand to the solution of the E3 ligase ligand. A slight molar excess of the maleimide-containing component (1.1-1.5 fold) is often used.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Antibody Reduced_Ab Reduced Antibody Ab->Reduced_Ab Reduction (TCEP) Reaction Conjugation Reaction (pH 6.5-7.5) Reduced_Ab->Reaction Linker_Drug Mal-amido-PEG3-Drug Dissolved_Linker Dissolved Linker-Drug Linker_Drug->Dissolved_Linker Dissolve in DMSO Dissolved_Linker->Reaction Quench Quench Reaction Reaction->Quench Purify Purification (SEC) Quench->Purify Analyze Characterization (DAR) Purify->Analyze

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

off_target_effects cluster_conjugation Conjugation cluster_instability In Vivo Instability cluster_stabilization Stabilization Pathway Maleimide Maleimide Conjugate Thioether Conjugate (Succinimide ring) Maleimide->Conjugate Thiol Thiol (-SH) Thiol->Conjugate Retro_Michael Retro-Michael Reaction Conjugate->Retro_Michael Endogenous Thiols Hydrolysis Hydrolysis Conjugate->Hydrolysis Aqueous Environment Deconjugation Deconjugation (Payload Loss) Retro_Michael->Deconjugation Off_Target Off-Target Binding Deconjugation->Off_Target Stable_Conjugate Stable Conjugate (Ring-opened) Hydrolysis->Stable_Conjugate

Caption: Pathways of maleimide conjugate instability and stabilization.

Caption: PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Optimizing Mal-amido-PEG3-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG3-alcohol and other maleimide-containing reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Troubleshooting Guide: Low Reaction Yield

Low conjugation efficiency is a frequent issue in maleimide-thiol reactions. The following sections break down potential causes and provide actionable solutions to improve the yield of your this compound reactions.

Issue 1: Inactive Maleimide (B117702) Reagent

The maleimide group is susceptible to hydrolysis, which renders it unreactive towards thiols.[1][2][3]

Solutions:

  • Proper Storage: Store your this compound reagent at -20°C in a desiccated, dark environment.[1][4]

  • Solvent Choice: For long-term storage, dissolve the maleimide reagent in a dry, water-miscible solvent such as DMSO or DMF.[1][3] Avoid storing maleimides in aqueous solutions.[1][2]

  • Fresh Preparation: Always prepare aqueous solutions of the maleimide reagent immediately before use.[1][3]

Issue 2: Unavailability of Free Thiols

The target thiol groups on your protein, peptide, or other molecule may not be available for reaction.

Solutions:

  • Disulfide Bond Reduction: Proteins often have cysteine residues linked as disulfide bonds, which are unreactive with maleimides.[5] Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to cleave these bonds and generate free thiols.[3][5][6] TCEP is advantageous as it does not contain thiols and typically does not need to be removed before the conjugation reaction.[7][8] If using DTT or β-mercaptoethanol, they must be completely removed before adding the maleimide reagent.[2][7][8]

  • Preventing Oxidation: Thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen and metal ions.[2]

    • Degas your buffers by vacuum or by bubbling an inert gas like nitrogen or argon through them.[2][5]

    • Include a chelating agent such as EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[2][9]

Issue 3: Suboptimal Reaction Conditions

The efficiency and selectivity of the maleimide-thiol reaction are highly dependent on the reaction conditions.

Solutions:

  • pH Control: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][6]

    • Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate form.[2]

    • Above pH 7.5, the maleimide group is more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent.[1][2][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][6]

  • Stoichiometry: An excess of the maleimide reagent is often used to drive the reaction to completion.[2] A 10 to 20-fold molar excess of the maleimide is a common starting point for protein labeling.[2][3] However, the optimal ratio can be influenced by factors like steric hindrance and should be determined empirically for your specific system.[2] For some molecules, a lower molar excess (e.g., 2:1 or 5:1) may be optimal.[6][10]

  • Reaction Time and Temperature: Reactions are typically incubated for 2 hours at room temperature or overnight at 4°C.[2][6] Performing a time-course experiment can help determine the optimal reaction time for your specific molecules.[2]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound?

The reaction proceeds via a Michael addition, where a thiol group (typically from a cysteine residue) attacks the carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.

Q2: What buffers can I use for the conjugation reaction?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the recommended pH range of 6.5-7.5.[2][5] Ensure that the buffer is free of any extraneous thiols.[1][2]

Q3: How can I confirm that my protein's disulfide bonds are reduced?

You can use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your protein sample before and after the reduction step.[2]

Q4: My final conjugate is not stable. What could be the cause?

The thioether bond formed in the maleimide-thiol reaction can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[1][3][11][12] This can lead to the deconjugation of your payload.

To improve stability, the thiosuccinimide ring of the conjugate can be hydrolyzed after the initial reaction.[11] This is typically achieved by adjusting the pH to 8.5-9.0 and incubating the conjugate solution.[3] The resulting ring-opened product is much more stable and not susceptible to the retro-Michael reaction.[11]

Q5: I am conjugating to a peptide with an N-terminal cysteine and observing an unexpected side product. What is happening?

When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement.[2][13] This is more prominent at physiological or higher pH.[2] To avoid this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated, acetylating the N-terminus, or if possible, avoiding the use of peptides with N-terminal cysteines for conjugation.[2][13]

Q6: How do I remove excess, unreacted this compound after the reaction?

Excess maleimide reagent and other small molecules can be removed using several methods depending on the size and properties of your conjugate:

  • Size Exclusion Chromatography (SEC): Methods like using a desalting column (e.g., PD-10 or Zeba™ Spin) are very common for purifying protein conjugates.[2][6]

  • Dialysis or Tangential Flow Filtration (TFF): These are effective for removing small molecule impurities from large protein conjugates.[2]

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer higher resolution purification.[2][5]

Data Presentation

Table 1: Influence of pH on Maleimide Reaction Specificity and Stability

pH RangeReaction with ThiolsReaction with AminesMaleimide HydrolysisRecommendation
< 6.5Slower reaction rate[2]NegligibleLowNot optimal due to slow kinetics.
6.5 - 7.5 Optimal and fast [1][2]Minimal (Thiol reaction is ~1000x faster at pH 7.0)[1][6]Moderate, increases with pH[1][8]Recommended for optimal yield and selectivity.
> 7.5FastCompetitive reaction occurs[1][2]Significant increase[8]Not recommended due to loss of selectivity and maleimide instability.

Table 2: Common Reducing Agents for Disulfide Bonds

Reducing AgentCharacteristicsRemoval Required Before Maleimide Addition?
TCEP Odorless, stable, and effective over a wide pH range.[6]No, it does not contain a thiol group.[7][8]
DTT Strong reducing agent, optimal at pH > 7.[2] Contains thiol groups.Yes, must be completely removed.[2][7]
β-mercaptoethanol Volatile with a strong odor. Contains a thiol group.Yes, must be completely removed.[7]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general workflow. Optimization of molar ratios, reaction times, and temperatures is recommended for each specific application.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[5][14]

    • Prepare your protein solution (1-10 mg/mL) in a degassed buffer, such as PBS, at pH 7.0-7.5.[5][10] The buffer should not contain any thiols.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[5]

    • Incubate for 20-30 minutes at room temperature.[15]

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[2]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][6][15]

  • Quenching the Reaction (Optional):

  • Purification:

    • Remove the unreacted this compound and other byproducts using an appropriate method such as a desalting column (SEC), dialysis, or HPLC.[2][6]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) if applicable, for instance by UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance.[2]

    • Store the purified conjugate under appropriate conditions, typically at 4°C for short-term or -20°C/-80°C for long-term storage, often with cryoprotectants.[14]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis prep_reagent Prepare Maleimide Stock Solution (Anhydrous DMSO/DMF) prep_protein Prepare Protein Solution in Degassed Buffer (pH 7.0-7.5) reduction Reduce Disulfides (e.g., with TCEP) if necessary prep_protein->reduction conjugation Add Maleimide Solution to Protein Solution (e.g., 10-20x excess) reduction->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation purify Purify Conjugate (SEC, Dialysis, HPLC) incubation->purify analyze Characterize (e.g., DOL) purify->analyze store Store Final Conjugate analyze->store

Caption: General experimental workflow for maleimide-thiol conjugation.

troubleshooting_logic start Low Reaction Yield check_maleimide Is the Maleimide Reagent Active? start->check_maleimide check_thiol Are Free Thiols Available? check_maleimide->check_thiol Yes sol_maleimide Solution: - Store properly (-20°C, dry) - Use anhydrous solvent - Prepare aqueous solutions fresh check_maleimide->sol_maleimide No check_conditions Are Reaction Conditions Optimal? check_thiol->check_conditions Yes sol_thiol Solution: - Reduce disulfides (TCEP) - Degas buffers - Add EDTA check_thiol->sol_thiol No sol_conditions Solution: - Adjust pH to 6.5-7.5 - Optimize molar ratio - Optimize time/temp check_conditions->sol_conditions No success Improved Yield check_conditions->success Yes sol_maleimide->check_thiol sol_thiol->check_conditions sol_conditions->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Mal-amido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG3-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges and questions related to the use of this reagent in bioconjugation and other applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability, the state of your target molecule, or reaction conditions.

1. Inactive Maleimide (B117702) Reagent:

  • Cause: The maleimide group is highly susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[1][2] This ring-opening reaction renders the reagent unable to react with thiols.[1]

  • Solution:

    • Always prepare solutions of this compound fresh in an anhydrous, biocompatible solvent like DMSO or DMF and add it to your reaction buffer immediately before starting the conjugation.[2][3]

    • Avoid storing the maleimide reagent in aqueous buffers.[1] If short-term aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[2]

2. Unavailable Thiol Groups:

  • Cause: The target cysteine residues on your protein or peptide may have formed disulfide bonds, which are unreactive with maleimides.[2][4] This oxidation can be catalyzed by divalent metals.[2]

  • Solution:

    • Reduce Disulfide Bonds: Before conjugation, treat your protein with a reducing agent.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred agent because it is stable, odorless, and does not contain thiols, meaning it doesn't need to be removed before adding the maleimide reagent.[2]

      • DTT (dithiothreitol): A powerful reducing agent, but since it contains thiols, all excess DTT must be removed (e.g., via a desalting column) before adding the this compound to prevent it from competing with your target molecule.[2][5]

    • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[2]

3. Suboptimal Reaction Conditions:

  • Cause: The pH of the reaction buffer and the molar ratio of reactants are critical for efficient conjugation.

  • Solution:

    • pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][6] Below pH 6.5, the reaction rate slows significantly.[2] Above pH 7.5, the risk of side reactions with amines increases.[3]

    • Molar Ratio: A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[2][3] However, this should be optimized, as steric hindrance can be a factor with larger molecules.[2][7] For example, optimal ratios have been found to be 2:1 for a small peptide and 5:1 for a larger nanobody.[8][9]

G start Start: Low Conjugation Efficiency check_maleimide 1. Assess Maleimide Reactivity start->check_maleimide sol_maleimide1 Is maleimide hydrolyzed? check_maleimide->sol_maleimide1 check_thiol 2. Verify Thiol Availability sol_thiol1 Are thiols oxidized (disulfide bonds)? check_thiol->sol_thiol1 check_conditions 3. Optimize Reaction Conditions sol_conditions1 Is pH outside 6.5-7.5? check_conditions->sol_conditions1 sol_maleimide1->check_thiol No ans_maleimide Solution: Prepare fresh reagent in anhydrous DMSO/DMF. sol_maleimide1->ans_maleimide Yes sol_thiol1->check_conditions No ans_thiol Solution: Add reducing agent (TCEP). Include EDTA in buffer. sol_thiol1->ans_thiol Yes sol_conditions2 Is molar ratio suboptimal? sol_conditions1->sol_conditions2 No ans_ph Solution: Adjust buffer to pH 6.5-7.5. sol_conditions1->ans_ph Yes ans_ratio Solution: Optimize maleimide:thiol ratio (start with 10-20x excess). sol_conditions2->ans_ratio Yes end_node Improved Efficiency sol_conditions2->end_node No ans_maleimide->check_thiol ans_thiol->check_conditions ans_ph->sol_conditions2 ans_ratio->end_node

Caption: Troubleshooting workflow for low conjugation efficiency.

Question 2: My final conjugate is unstable. What is happening and how can I fix it?

Answer: The bond formed between a maleimide and a thiol (a thiosuccinimide) can be unstable under certain conditions, primarily due to a process called the retro-Michael reaction.

  • Cause: Retro-Michael Reaction (Thiol Exchange): The thioether bond of the thiosuccinimide conjugate is reversible. In a thiol-rich environment, such as in vivo where molecules like glutathione (B108866) are present, the conjugated payload can detach and be transferred to other thiols.[3] This is a major concern for applications like antibody-drug conjugates (ADCs), as it can lead to off-target toxicity.[1][10]

  • Solution: Post-Conjugation Hydrolysis: The stability of the conjugate can be dramatically increased by intentionally hydrolyzing the thiosuccinimide ring after the initial conjugation is complete.[10] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[1][10]

    • Method: After confirming conjugate formation, adjust the pH of the solution to 8.5-9.0 and incubate at room temperature or 37°C.[3] Monitor the ring-opening by mass spectrometry. Once complete, re-neutralize the solution for storage or use.

G cluster_0 Reversible Conjugation (In Vivo Risk) cluster_1 Stabilization Strategy Protein_Thiol Protein-SH Thiosuccinimide Thiosuccinimide Conjugate (Reversible) Protein_Thiol->Thiosuccinimide Conjugation (pH 6.5-7.5) Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thiosuccinimide Off_Target Off-Target Conjugate (GSH-Drug) Thiosuccinimide->Off_Target Retro-Michael Reaction (Thiol Exchange) Stable_Conjugate Stable Ring-Opened Conjugate (Irreversible) Thiosuccinimide->Stable_Conjugate Post-Conjugation Hydrolysis (pH 8.5-9.0) Glutathione Glutathione (GSH) Glutathione->Off_Target

Caption: Thiol exchange via retro-Michael reaction and the stabilization strategy.

Question 3: How can I prevent protein aggregation during PEGylation?

Answer: Protein aggregation can occur during conjugation, especially at high protein concentrations or under suboptimal buffer conditions. The PEG chain itself, while generally a stabilizer, can sometimes contribute to this issue.[11][12]

  • Cause: High protein concentrations increase intermolecular interactions.[11] Suboptimal pH or buffer composition can expose hydrophobic regions of the protein, leading to aggregation.[11]

  • Solution:

    • Optimize Protein Concentration: Work with the lowest protein concentration that is feasible for your experiment.

    • Control Reaction Rate: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which can favor the desired intramolecular modification over intermolecular cross-linking.[11]

    • Use Stabilizing Excipients: Add stabilizers to the reaction buffer. Common examples include sugars (5-10% sucrose), amino acids (50-100 mM Arginine), or low concentrations of non-ionic surfactants (0.01-0.05% Polysorbate 20).[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a maleimide-thiol conjugation reaction? A1: The optimal pH range is 6.5-7.5.[2][6] In this range, the thiol group is sufficiently nucleophilic to react efficiently, while the primary amines (like those on lysine (B10760008) residues) remain mostly protonated and unreactive. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][6]

Q2: How should I prepare and store this compound? A2: this compound should be stored at -20°C in a desiccated environment. For experiments, always prepare solutions fresh in an anhydrous solvent like DMSO or DMF.[3] Do not store the reagent in aqueous solutions due to the high risk of hydrolysis, which inactivates the maleimide group.[1]

Q3: What are the primary side reactions to be aware of? A3: Besides the retro-Michael reaction, the main side reactions are:

  • Hydrolysis: The maleimide ring can be opened by water, especially at pH levels above 7.5. This can happen to the unreacted linker, inactivating it.[3]

  • Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine residues.[3][13]

  • Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[2][14] This is more prominent at physiological or higher pH.[2]

G Maleimide Active Maleimide Desired Desired Product: Thiosuccinimide Conjugate Maleimide->Desired Side1 Side Product: Amine Adduct Maleimide->Side1 Side2 Side Product: Inactive Hydrolyzed Maleimide Maleimide->Side2 Thiol Thiol (Cysteine) pH 6.5-7.5 Thiol->Desired Michael Addition (Fast, Specific) Amine Amine (Lysine) pH > 7.5 Amine->Side1 Non-specific reaction (Slow) Water Water (H₂O) pH > 7.5 Water->Side2 Hydrolysis (Inactivating)

Caption: Desired maleimide-thiol reaction versus common side reactions.

Q4: How can I confirm that my conjugation was successful? A4: The success of a bioconjugation reaction can be verified using several analytical techniques. Common methods include MALDI-TOF mass spectrometry to confirm the mass increase of the modified protein, UV-Vis spectroscopy if the attached molecule is a chromophore, and gel electrophoresis (SDS-PAGE) to observe the shift in molecular weight.[15] Purification and analysis can often be performed using size-exclusion chromatography (SEC).[2]

Quantitative Data Summary

ParameterRecommended ConditionRationale / NotesCitations
Reaction pH 6.5 - 7.5Optimal balance between thiol reactivity and amine non-reactivity. Reaction with thiols is ~1000x faster than with amines at pH 7.0.[1][2][6]
Molar Ratio Start with 10-20x molar excess of maleimide.Should be optimized for each specific molecule. Steric hindrance can be a factor. Optimal ratios of 2:1 (peptide) and 5:1 (nanobody) have been reported.[2][8][9]
Reaction Time 2 hours at RT or overnight at 4°CA common starting point; should be optimized for specific reactants.[2]
Reducing Agent TCEPPreferred over DTT as it does not require removal prior to conjugation.[2][5]
Buffer Additive 1-5 mM EDTAChelates divalent metal ions that can catalyze thiol oxidation.[2]
Post-conjugation Stabilization Adjust to pH 8.5 - 9.0Induces hydrolysis of the thiosuccinimide ring to a stable, irreversible form.[3]
Storage Condition (Aqueous Buffer)TimeExpected Loss of ReactivityCitations
4°C7 days~10%[2][8][16]
20°C7 days~40%[2][8][16]

Key Experimental Protocols

Protocol: General Maleimide-Thiol Conjugation

This protocol provides a general workflow for conjugating this compound to a protein containing cysteine residues.

1. Materials and Buffers:

  • Protein Sample: Protein with accessible cysteine residues.

  • This compound: Stored at -20°C, desiccated.

  • Anhydrous Solvent: DMSO or DMF.

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.

  • Additives: TCEP hydrochloride, EDTA.

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol.

  • Purification: Desalting column or size-exclusion chromatography (SEC) column.

2. Reduction of Protein Disulfide Bonds (if necessary):

  • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[4]

  • If the protein contains disulfide bonds, add TCEP to a final concentration of 10-100 mM (a 10-100 fold molar excess is common).[2]

  • Incubate at room temperature for 30-60 minutes. The TCEP does not need to be removed.[2]

  • If using DTT, it must be removed completely using a desalting column before proceeding.[2]

3. Conjugation Reaction:

  • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[4]

  • Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the reduced protein solution.[2]

  • Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if conjugating a fluorescent dye.

4. Quenching and Purification:

  • To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration that is in excess of the initial amount of maleimide reagent. This will react with any remaining unreacted maleimide.

  • Purify the conjugate from excess reagent and byproducts using a desalting column or size-exclusion chromatography (SEC).[2] Equilibrate the column with a suitable storage buffer (e.g., PBS).

5. (Optional) Stabilization of the Conjugate:

  • After purification, if long-term stability in a thiol-rich environment is required, adjust the pH of the purified conjugate solution to 8.5-9.0.[3]

  • Incubate at 37°C, monitoring the hydrolysis of the succinimide ring by mass spectrometry.

  • Once the conversion is complete, re-neutralize the solution to pH 7.0-7.5 for storage.[3]

References

Optimizing reaction conditions for maleimide-thiol ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-thiol ligation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the maleimide-thiol conjugation process.

Issue: Low or No Conjugation Efficiency

Question: I am observing very low or no yield of my desired conjugate. What are the potential causes and how can I troubleshoot this?

Answer: Low conjugation efficiency is a common issue that can stem from several factors related to the maleimide (B117702), the thiol, or the reaction conditions.

Possible Causes & Solutions:

  • Maleimide Instability/Hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH, which opens the maleimide ring and renders it unreactive towards thiols.[1][2][3]

    • Solution: Always prepare solutions of maleimide-functionalized reagents immediately before use.[1] For storage, dissolve maleimides in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C.[1][2] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[4]

  • Inactive or Unavailable Thiols: The target thiol groups on your protein or molecule may not be available to react.

    • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[4][5] This is often catalyzed by dissolved oxygen or divalent metal ions.[4]

      • Solution: Degas your buffers to remove oxygen.[4][5] You can do this by applying a vacuum or by bubbling an inert gas like argon or nitrogen through the solution.[5] Additionally, include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[4]

    • Disulfide Bonds: Cysteine residues within a protein may already be participating in structural disulfide bonds.[5]

      • Solution: A reduction step is necessary to break these bonds and generate free thiols.[4][6] See the detailed protocol on reducing agents below.

  • Suboptimal Reaction Conditions: The pH, temperature, or stoichiometry of the reaction can significantly impact efficiency.

    • pH: The ideal pH range for maleimide-thiol ligation is 6.5-7.5.[4][6] Below pH 6.5, the reaction rate slows considerably because the thiol group is protonated and less nucleophilic.[6] Above pH 7.5, the maleimide becomes increasingly prone to hydrolysis and side reactions with amines.[4][6]

    • Stoichiometry: An insufficient amount of the maleimide reagent will result in an incomplete reaction.

      • Solution: Use a molar excess of the maleimide-containing molecule to drive the reaction to completion.[6] A 10 to 20-fold molar excess is a common starting point for labeling proteins.[1][4][7] However, this should be optimized for each specific application, as steric hindrance can be a factor for larger molecules.[4] For instance, optimal ratios of 2:1 (maleimide:thiol) for a small peptide and 5:1 for a larger nanobody have been reported.[4][8]

Troubleshooting Workflow for Low Conjugation Yield

LowYieldTroubleshooting start Low Conjugation Yield check_maleimide Check Maleimide Activity start->check_maleimide check_thiol Verify Free Thiol Availability start->check_thiol check_conditions Optimize Reaction Conditions start->check_conditions maleimide_hydrolyzed Was maleimide reagent freshly prepared in anhydrous solvent? check_maleimide->maleimide_hydrolyzed thiol_oxidized Were thiols reduced (if necessary) and protected from re-oxidation? check_thiol->thiol_oxidized conditions_optimal Is pH 6.5-7.5? Is maleimide in excess? check_conditions->conditions_optimal solution_maleimide Solution: Prepare fresh maleimide solution before use. maleimide_hydrolyzed->solution_maleimide No success Improved Yield maleimide_hydrolyzed->success Yes solution_thiol Solution: Add reducing agent (e.g., TCEP). Degas buffers, add EDTA. thiol_oxidized->solution_thiol No thiol_oxidized->success Yes solution_conditions Solution: Adjust pH to 6.5-7.5. Increase maleimide:thiol ratio. conditions_optimal->solution_conditions No conditions_optimal->success Yes solution_maleimide->success solution_thiol->success solution_conditions->success

Caption: Troubleshooting logic for low conjugation yield.

Issue: Poor Specificity and Side Reactions

Question: My final product is heterogeneous. What side reactions can occur and how can I minimize them?

Answer: While the maleimide-thiol reaction is highly selective within the optimal pH range, several side reactions can occur, leading to a heterogeneous product mixture.

Common Side Reactions & Mitigation Strategies:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][6]

    • Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure high selectivity for thiol groups.[1][6]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, the initial thioether conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][9][10] This is more prominent at physiological or higher pH.[4][10]

    • Solution: If possible, avoid using peptides with an N-terminal cysteine for conjugation.[9] Alternatively, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[4][9] Acetylation of the N-terminal cysteine can also prevent this side reaction.[4][9]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not completely stable and can undergo a retro-Michael reaction, especially in a thiol-rich environment like the in-vivo milieu (e.g., presence of glutathione).[1][3] This can lead to the transfer of the conjugated payload to other molecules.[1]

    • Solution: To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation. Adjusting the pH of the conjugate solution to 8.5-9.0 after the initial reaction will promote ring-opening, forming a stable derivative that is not susceptible to the retro-Michael reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The optimal pH range is 6.5-7.5.[4][6] This range provides a balance between a sufficiently nucleophilic thiol (thiolate anion) for a fast reaction rate and minimal side reactions like maleimide hydrolysis or reaction with amines.[6]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedAmine Reaction, Maleimide Hydrolysis[1][6]

Q2: How do temperature and reaction time affect the conjugation?

A2: The reaction rate is temperature-dependent.[6] Reactions are typically performed at room temperature (20-25°C) or 4°C. Lowering the temperature slows the reaction but may be beneficial for sensitive biomolecules.[6]

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)[6]Recommended for sensitive proteins to minimize degradation.[6]
Room Temp (20-25°C)30 minutes - 2 hours[6]Faster reaction kinetics.
37°C~30 minutes[6]Can accelerate the reaction, but may not be suitable for all biomolecules.[6][11]

Q3: Which reducing agent should I use, TCEP or DTT?

A3: TCEP (Tris(2-carboxyethyl)phosphine) is generally the recommended reducing agent.[6] Unlike DTT (Dithiothreitol), TCEP does not contain a thiol group itself and therefore does not need to be removed from the reaction mixture before adding the maleimide reagent.[4][7] If DTT is used, it must be completely removed (e.g., via a desalting column) to prevent it from competing with the target thiol.[4][6]

Reducing AgentKey CharacteristicsRemoval Required Before Conjugation?Effective pH Range
TCEP Odorless, stable, does not contain thiols.[4][12]No [4][12]Wide range (1.5 - 8.5)[4][12]
DTT Strong reducing agent, contains thiols.[4]Yes [4][12]Optimal at pH > 7[4][12]

Q4: What buffers are recommended for the reaction?

A4: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations of 10-100 mM are commonly used.[5][6] It is critical to use buffers that are free of any thiol-containing compounds.[6]

Q5: How should I prepare and store my maleimide reagents?

A5: Maleimide reagents are sensitive to hydrolysis.[1] They should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before the conjugation reaction.[1][7] For storage, keep them as a dry powder or as a solution in anhydrous solvent at -20°C.[2] Avoid storing maleimides in aqueous buffers.[2][7] Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss.[8]

Experimental Protocols

Protocol: Reduction of Protein Disulfide Bonds

This protocol describes the general procedure for reducing disulfide bonds in a protein sample prior to conjugation.

  • Protein Preparation: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[5]

  • Using TCEP (Recommended):

    • Add TCEP solution to the protein solution to a final concentration that is a 10- to 100-fold molar excess over the protein.[6]

    • Incubate the mixture for 20-60 minutes at room temperature.[4][5]

    • The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[4]

  • Using DTT:

    • Add DTT to the protein solution to a final concentration of 10-100 mM.[4]

    • Incubate for 30-60 minutes at room temperature.[4]

    • Crucially, you must remove the excess DTT before adding the maleimide reagent. This is typically done using a desalting column or through buffer exchange.[4]

Protocol: General Maleimide-Thiol Conjugation

  • Prepare Maleimide Stock: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]

  • Initiate Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[4][6] Add the maleimide solution dropwise while gently stirring or mixing.[6]

  • Incubation: Incubate the reaction mixture. The time and temperature will depend on the specific reactants and desired outcome (e.g., 2 hours at room temperature or overnight at 4°C).[4]

  • Quench Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[4]

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules from the final conjugate. The choice of method depends on the properties of the conjugate, but size-exclusion chromatography (SEC) is common.[4]

General Experimental Workflow

ConjugationWorkflow prep_protein 1. Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) reduce 2. Reduce Disulfide Bonds (e.g., TCEP) prep_protein->reduce conjugate 4. Mix & Incubate (e.g., 2h at RT or O/N at 4°C) reduce->conjugate prep_maleimide 3. Prepare Maleimide Stock (Anhydrous DMSO/DMF) prep_maleimide->conjugate quench 5. Quench Reaction (Optional, e.g., Cysteine) conjugate->quench purify 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify final_product Final Conjugate purify->final_product

Caption: General experimental workflow for maleimide-thiol conjugation.

References

Strategies to enhance the permeability of PROTACs with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

A1: PROTACs are large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA). These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs. Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, limiting their ability to reach intracellular targets and reducing their therapeutic efficacy.[1][2][3]

Q2: What is the role of a PEG linker in a PROTAC's design and function?

A2: The linker is a critical component that connects the target protein binder to the E3 ligase ligand. Far from being a simple spacer, the linker's composition, length, and flexibility are crucial for:

  • Ternary Complex Formation: The linker must orient the target protein and the E3 ligase optimally to form a stable and productive ternary complex for ubiquitination.[3][4]

  • Physicochemical Properties: PEG linkers, composed of repeating ethylene (B1197577) glycol units, are particularly useful for increasing the hydrophilicity and aqueous solubility of the PROTAC molecule.[4][5]

  • Cell Permeability: The relationship between PEG linkers and permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations. This can shield polar groups through intramolecular hydrogen bonding (IMHB), reducing the effective PSA and facilitating membrane traversal in a "chameleon-like" effect.[3][6][7][8]

Q3: How does the length of a PEG linker impact PROTAC permeability and efficacy?

A3: The length of the PEG linker requires careful optimization for each specific PROTAC system.

  • Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[9]

  • Too Long: An excessively long linker can increase conformational flexibility, which may be entropically unfavorable for ternary complex formation, and can also lead to decreased cellular uptake.[8][9]

  • Optimal Length: An optimal linker length balances the need for effective ternary complex formation with favorable physicochemical properties for cell permeability. Generally, shorter PEG linkers tend to result in more permeable compounds.[10]

Q4: What are the primary methods for assessing PROTAC permeability?

A4: The two most common in vitro assays for evaluating PROTAC permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[2][4][11]

  • Caco-2 Permeability Assay: A cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[4][11][12]

Troubleshooting Guide

Issue 1: My PEGylated PROTAC shows high biochemical potency but low activity in cell-based assays.

This is a common issue often pointing to poor cell permeability.[13]

Possible Cause Troubleshooting/Optimization Strategy
High Polarity / Low Lipophilicity Linker Modification: Systematically vary the PEG linker length. Shorter linkers often improve permeability.[10] Consider replacing a PEG unit with a more rigid, lipophilic group like a piperazine (B1678402) or piperidine (B6355638) moiety to improve both rigidity and solubility.[3][14]
High Number of Hydrogen Bond Donors (HBDs) Chemical Modification: Replace amide bonds in the linker or near the linker attachment points with esters to reduce the HBD count.[4][14]
Unfavorable Conformation Conformational Analysis: Use NMR spectroscopy or molecular dynamics simulations to study the PROTAC's conformation in different solvent environments. Aim for designs that favor folded, "chameleon-like" structures in nonpolar environments to shield polar groups.[6][9]
Active Efflux Permeability Assays: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio >2 suggests the PROTAC is a substrate for efflux transporters. Consider co-dosing with known efflux inhibitors in your cellular assays to confirm.
Poor Solubility Formulation Strategies: For in vivo studies, consider formulation approaches like creating amorphous solid dispersions (ASDs) to enhance solubility and dissolution rates.[15][16][17][18]

Issue 2: I'm observing high variability and low recovery in my Caco-2 permeability assay.

PROTACs are "sticky" molecules and can present challenges in standard permeability assays.

Possible Cause Troubleshooting/Optimization Strategy
Non-specific Binding Modify Assay Buffer: Add a low concentration of Bovine Serum Albumin (BSA), typically 0.25% to 1%, to the assay buffer in both the apical and basolateral compartments to reduce non-specific binding to plates and cells, which can improve recovery.[19][20]
Low Aqueous Solubility Check for Precipitation: Visually inspect wells for any compound precipitation. Ensure the final DMSO concentration is low (<1%). If solubility remains an issue, adding BSA to the buffer can also help.[13][19]
Incorrect Incubation Time Optimize Incubation: While standard protocols often use 2 hours, PROTACs may require different incubation times. Test various time points (e.g., 90 min, 120 min) to find the optimal window that provides measurable transport without compromising cell monolayer integrity or compound stability.[19]

Quantitative Data Summary

The following tables summarize data illustrating the impact of PEG linker modifications on PROTAC permeability.

Table 1: Physicochemical Properties and Permeability of VH032-Based PROTACs

Compound Linker MW (Da) cLogP TPSA (Ų) HBD HBA PAMPA Pe (x 10⁻⁶ cm/s)
PROTAC 7 2-unit PEG 954.1 3.6 239.5 5 13 0.6
PROTAC 8 3-unit PEG 998.2 3.4 248.7 5 14 0.03
PROTAC 9 3-unit PEG + Phe 1145.3 4.5 267.8 6 15 0.006
PROTAC 15 1-unit PEG 911.1 3.9 227.2 4 12 0.005
PROTAC 17 Alkyl 895.1 4.6 218.0 4 11 0.002

Data adapted from a study on VH032-based PROTACs. This data shows that increasing PEG linker length (7 vs. 8) or adding bulky, polar groups (8 vs. 9) can significantly decrease permeability. The PEG-linked PROTAC 15 was more permeable than its alkyl-linked counterpart 17, suggesting the potential benefit of the "chameleon" effect.[10]

Table 2: Impact of Amide-to-Ester Substitution on BRD4 Degrader Permeability

Compound Modification Linker Type HBD Count ALogP PAMPA Pe (x 10⁻⁶ cm/s)
Parental (MZ1) Amide Linker 5 3.6 0.01
Modified Ester Linker 4 4.3 0.1
Parental (ARV-771) Amide Linker 5 4.2 0.2
Modified Ester Linker 4 4.8 0.3

Data adapted from a study on BET degraders. Replacing an amide bond with an ester reduces the HBD count by one and increases lipophilicity, leading to a notable improvement in passive permeability as measured by PAMPA.[14]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of PROTACs.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (e.g., high- and low-permeability standards)

  • DMSO

  • Analytical instrumentation (e.g., LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate and the lipid to impregnate the filter for at least 5 minutes.[4]

  • Prepare Donor Solutions: Prepare a stock solution of the test PROTAC in DMSO. Dilute the stock solution into PBS (pH 7.4) to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[4]

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[4]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[21]

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the following formula:

    Pe (cm/s) = [-ln(1 - CA(t) / Ceq)] * (VD * VA) / ((VD + VA) * Area * time)

    Where:

    • CA(t) is the compound concentration in the acceptor well at time t.

    • Ceq is the equilibrium concentration, calculated as (CD(t)VD + CA(t)VA) / (VD + VA).

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the effective surface area of the membrane.

    • time is the incubation time in seconds.

Caco-2 Permeability Assay

This protocol provides a general workflow for assessing PROTAC permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) that indicates good monolayer integrity.[22]

  • Prepare for Transport: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer on both the apical (A) and basolateral (B) sides. Equilibrate the cells in transport buffer for 20-30 minutes at 37°C.[4]

  • Perform Transport Experiment (in duplicate or triplicate):

    • Apical-to-Basolateral (A→B) Transport (Absorption): Add the test PROTAC solution (in transport buffer, potentially with BSA) to the apical side (donor). Add fresh transport buffer to the basolateral side (receiver).[4]

    • Basolateral-to-Apical (B→A) Transport (Efflux): Add the test PROTAC solution to the basolateral side (donor). Add fresh transport buffer to the apical side (receiver).[4]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ and gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[22]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizations

References

Technical Support Center: Addressing Solubility Challenges of Mal-amido-PEG3-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Mal-amido-PEG3-alcohol conjugates.

Troubleshooting Guides

This section offers solutions to common problems related to the solubility of this compound conjugates.

Problem 1: Poor or No Solubility of the Lyophilized Conjugate in Aqueous Buffers

  • Possible Cause 1: Hydrophobic Nature of the Conjugated Molecule (Payload). The most significant factor influencing the solubility of the conjugate is the physicochemical properties of the molecule attached to the this compound linker. If the payload (e.g., a small molecule drug, peptide, or protein) is inherently hydrophobic, the short PEG3 linker may not be sufficient to overcome its poor aqueous solubility.[][2]

    Solution:

    • Co-solvent System: Initially, attempt to dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before slowly adding the aqueous buffer to the desired final concentration.[3][4] The final concentration of the organic solvent should be kept as low as possible (typically ≤5-10% v/v) to avoid negative impacts on biological assays.

    • pH Adjustment: If the conjugated molecule has ionizable groups, its solubility will be pH-dependent. Determine the isoelectric point (pI) of the conjugate. For basic molecules, solubility generally increases at a lower pH, while for acidic molecules, a higher pH will improve solubility.[3] Experiment with a range of buffers to find the optimal pH for dissolution.

  • Possible Cause 2: Aggregation of the Conjugate. Hydrophobic interactions between the payload molecules can lead to the formation of soluble or insoluble aggregates, which can reduce the effective concentration of the monomeric conjugate and interfere with experiments.[]

    Solution:

    • Formulation with Excipients: The inclusion of certain excipients can help prevent aggregation and improve solubility. These can include surfactants (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or other polymers.

    • Sonication: Gentle sonication in a water bath can sometimes help to break up aggregates and facilitate dissolution.

  • Possible Cause 3: High Drug-to-Antibody Ratio (DAR) in ADCs. For antibody-drug conjugates (ADCs), a high number of conjugated hydrophobic drug molecules can significantly increase the overall hydrophobicity of the antibody, leading to poor solubility and aggregation.[2]

    Solution:

    • Optimization of Conjugation Chemistry: Refine the conjugation protocol to achieve a lower, more controlled DAR. This may involve adjusting the molar ratio of the linker-drug to the antibody or optimizing reaction conditions such as pH and temperature.

    • Use of More Hydrophilic Linkers: If solubility issues persist, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to impart greater hydrophilicity to the ADC.[]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound itself?

A1: this compound is a hydrophilic linker and is generally soluble in water and other polar solvents like DMSO, DMF, and dichloromethane (B109758) (DCM).[5] However, the solubility of the final conjugate will be primarily dictated by the properties of the molecule it is conjugated to.

Q2: How can I experimentally determine the aqueous solubility of my this compound conjugate?

A2: The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: My conjugate is for a PROTAC. How does the linker affect its function?

A3: In Proteolysis Targeting Chimeras (PROTACs), the linker, such as this compound, plays a crucial role in connecting the target protein ligand and the E3 ligase ligand. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex, which is necessary for the ubiquitination and subsequent degradation of the target protein.[6] While a hydrophilic linker like PEG can improve the overall solubility of the PROTAC, its length must be optimized for each specific target and E3 ligase pair.[7]

Q4: Can I use co-solvents in my cell-based assays?

A4: Yes, but with caution. It is common to use a small percentage of an organic co-solvent like DMSO to maintain the solubility of a conjugate in cell culture media. However, it is crucial to keep the final concentration of the co-solvent low (typically below 0.5% or even 0.1%) as higher concentrations can be toxic to cells and may interfere with the biological activity being measured. Always include a vehicle control (media with the same concentration of co-solvent) in your experiments.

Q5: What are some common co-solvents I can use to improve the solubility of my conjugate?

A5: Besides DMSO and DMF, other commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols of various molecular weights (e.g., PEG 300, PEG 400). The choice of co-solvent will depend on the specific properties of your conjugate and the requirements of your experiment.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of a hypothetical hydrophobic small molecule drug ("Drug X") before and after conjugation with this compound, and the effect of various co-solvents.

Table 1: Solubility of Drug X and its this compound Conjugate in Aqueous Buffer

CompoundSolubility in PBS (pH 7.4) at 25°C
Drug X (unconjugated)< 0.1 µg/mL
Drug X-Mal-amido-PEG3-alcohol Conjugate5.2 µg/mL

Table 2: Effect of Co-solvents on the Solubility of Drug X-Mal-amido-PEG3-alcohol Conjugate in PBS (pH 7.4)

Co-solvent (v/v %)Solubility at 25°C
0% (PBS only)5.2 µg/mL
1% DMSO25.8 µg/mL
5% DMSO134.1 µg/mL
10% Ethanol89.5 µg/mL
10% PEG 400112.3 µg/mL

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of a this compound conjugate.

Materials:

  • Lyophilized this compound conjugate

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Shaking incubator or orbital shaker

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the lyophilized conjugate to a microcentrifuge tube or vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the aqueous buffer to the tube.

  • Seal the tube tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to allow it to reach equilibrium.

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with the appropriate mobile phase or buffer for your analytical method.

  • Quantify the concentration of the dissolved conjugate using a validated analytical method. This concentration represents the equilibrium solubility.

Protocol 2: Co-solvent Titration for Solubility Enhancement

Objective: To determine the optimal concentration of a co-solvent for dissolving a this compound conjugate.

Materials:

  • High-concentration stock solution of the conjugate in 100% DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Microcentrifuge tubes

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).

  • To each of these co-solvent/buffer mixtures, add a small volume of the high-concentration conjugate stock solution in DMSO to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO from the stock solution is constant and minimal across all samples (e.g., ≤0.5%).

  • Gently vortex each tube and visually inspect for any precipitation or cloudiness immediately and after a short incubation period (e.g., 30 minutes) at room temperature.

  • The lowest concentration of the co-solvent that results in a clear, stable solution is considered the optimal concentration for your experimental conditions.

Mandatory Visualization

PROTAC_Pathway cluster_PROTAC PROTAC-mediated Protein Degradation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound linker) POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI polyubiquitination Ub Ubiquitin Ub->Ternary_Complex recruited Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Solubility Solubility Assessment & Troubleshooting cluster_Assay Final Application Start Start: Hydrophobic Payload & this compound Conjugation Conjugation Reaction Start->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Solubility_Test Initial Solubility Test (Aqueous Buffer) Characterization->Solubility_Test Soluble Soluble Solubility_Test->Soluble Yes Insoluble Insoluble/Poorly Soluble Solubility_Test->Insoluble No Final_Formulation Optimized Formulation Soluble->Final_Formulation Troubleshoot Troubleshooting Insoluble->Troubleshoot Co_solvent Co-solvent System Troubleshoot->Co_solvent pH_Adjust pH Adjustment Troubleshoot->pH_Adjust Excipients Formulation with Excipients Troubleshoot->Excipients Co_solvent->Final_Formulation pH_Adjust->Final_Formulation Excipients->Final_Formulation Bio_Assay Biological Assay Final_Formulation->Bio_Assay

Caption: Experimental workflow for addressing solubility.

References

Validation & Comparative

Comparing Mal-amido-PEG3-alcohol to alkyl-ether linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Mal-amido-PEG3-alcohol and Alkyl-Ether Linkers in Bioconjugation

In the landscape of drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison between two distinct classes of linkers: this compound, a popular maleimide-containing polyethylene (B3416737) glycol (PEG) linker, and alkyl-ether linkers, which are characterized by their stable, non-cleavable backbone. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.

Introduction to Linker Technology

Linkers are the molecular bridges that connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug. The linker's properties significantly influence the stability, solubility, pharmacokinetics (PK), and ultimate effectiveness of the conjugate.[1][2] An ideal linker should be stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, while facilitating efficient payload delivery to the target site.[3]

This compound is a heterobifunctional linker featuring a maleimide (B117702) group for covalent attachment to thiol-containing molecules (e.g., cysteine residues on antibodies) and a PEGylated spacer that enhances hydrophilicity.[4][5] The amide bond within its structure adds another layer of chemical diversity.

Alkyl-ether linkers are composed of a chain of alkyl units connected by ether bonds.[6] These linkers are generally characterized by their high chemical stability and are often considered non-cleavable, meaning the payload is released upon lysosomal degradation of the targeting antibody.[7]

Chemical Structures and Reaction Mechanisms

The fundamental difference in the reactivity of these linkers dictates their application. This compound undergoes a Michael addition reaction between the maleimide group and a thiol, forming a thioether bond. In contrast, alkyl-ether linkers are typically incorporated into a larger molecule through a series of synthetic steps and do not have a specific reactive group for direct conjugation in the same manner as maleimides.

Caption: Chemical structures of linkers.

Performance Comparison: Stability and Hydrophilicity

The stability of the linker is paramount for the therapeutic index of a bioconjugate.[8] Premature cleavage of the linker can lead to systemic toxicity, while a linker that is too stable might not release the payload effectively at the target site.[3]

Maleimide-Thiol Conjugate Stability: The thioether bond formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the plasma.[9] This can lead to deconjugation and loss of the payload. However, the stability of this linkage can be significantly enhanced through hydrolysis of the thiosuccinimide ring, which renders it resistant to the retro-Michael reaction.[9][10] Some maleimide-based linkers are engineered to promote this hydrolysis.[9] The rate of hydrolysis can be influenced by adjacent chemical groups and the local microenvironment.[][12]

Alkyl-Ether Linker Stability: Alkyl-ether linkers are generally considered more stable in circulation due to the robustness of the ether and carbon-carbon bonds.[7] This high stability makes them suitable for non-cleavable ADC strategies, where the payload is released after the antibody is degraded in the lysosome.

Hydrophilicity: The PEG component of this compound imparts significant hydrophilicity.[5] Increased hydrophilicity can improve the solubility and reduce the aggregation of ADCs, particularly those with hydrophobic payloads, potentially leading to improved pharmacokinetics.[2][13] Alkyl-ether linkers can also be designed with varying degrees of hydrophilicity by incorporating ether oxygens, but a simple alkyl chain would be more hydrophobic.

Quantitative Data Summary
ParameterThis compound LinkerAlkyl-Ether LinkerKey Considerations
Bond Stability Thioether bond susceptible to retro-Michael reaction[9]C-O and C-C bonds are highly stable[7]Stability of maleimide conjugate can be improved by succinimide (B58015) ring hydrolysis.[9][10]
Cleavability Considered non-cleavable, but linkage is reversibleNon-cleavablePayload release mechanism differs significantly.
Hydrophilicity High, due to PEG component[5]Variable, dependent on the number of ether groupsImportant for solubility and reducing aggregation.[13]
Plasma Half-life Can be shorter due to potential deconjugation[10]Generally longer due to higher stabilityLinker stability directly impacts ADC exposure.[10]

Experimental Protocols

To assess the performance of these linkers, several key experiments are typically conducted.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Methodology:

  • The ADC is incubated in plasma (e.g., human, mouse) at 37°C.[14]

  • Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).[14]

  • The amount of intact ADC and free payload is quantified using methods like ELISA or LC-MS/MS.[14][15]

    • ELISA: Can be used to measure the concentration of antibody-conjugated drug.[15]

    • LC-MS/MS: Can quantify the amount of free payload that has been prematurely released.[15]

cluster_workflow In Vitro Plasma Stability Assay Workflow start Incubate ADC in Plasma at 37°C sampling Collect Aliquots at Time Points start->sampling analysis Quantify Intact ADC and Free Payload sampling->analysis elisa ELISA for Intact ADC analysis->elisa Method 1 lcms LC-MS/MS for Free Payload analysis->lcms Method 2

Caption: Workflow for in vitro plasma stability assay.
In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability and clearance of the ADC.

Methodology:

  • The ADC is administered to an animal model (e.g., mice or rats), typically via intravenous injection.[14]

  • Blood samples are collected at predetermined time points.[14]

  • Plasma is isolated from the blood samples.[14]

  • The concentration of the total antibody and the intact ADC in the plasma is measured over time using analytical methods like ELISA.[14]

Signaling Pathways and Logical Relationships

The choice of linker has a direct impact on the mechanism of action and the potential for off-target toxicity.

cluster_pathway Impact of Linker Stability on ADC Fate ADC_circ ADC in Circulation stable Stable Linker (e.g., Alkyl-Ether) ADC_circ->stable unstable Less Stable Linker (e.g., Maleimide) ADC_circ->unstable target Target Cell Internalization stable->target release Premature Payload Release unstable->release efficacy On-Target Efficacy target->efficacy toxicity Off-Target Toxicity release->toxicity

Caption: Linker stability influences ADC efficacy and toxicity.

Conclusion

The selection between a this compound linker and an alkyl-ether linker is a critical decision in the design of bioconjugates and should be guided by the specific therapeutic application.

  • This compound offers the advantage of high hydrophilicity due to its PEG component, which can be beneficial for ADCs with hydrophobic payloads. However, the stability of the maleimide-thiol linkage must be carefully considered and potentially enhanced to minimize premature drug release. The development of self-hydrolyzing maleimides is a promising strategy to address this stability issue.[9]

  • Alkyl-ether linkers provide high stability, making them well-suited for non-cleavable ADC strategies where the payload is released intracellularly following lysosomal degradation of the antibody. This stability minimizes the risk of off-target toxicity from prematurely released payload.

Ultimately, the optimal linker choice will depend on a balance of factors including the nature of the payload, the target antigen, and the desired mechanism of action. Rigorous experimental evaluation of stability, efficacy, and pharmacokinetics is essential to validate the performance of the chosen linker in a given therapeutic context.

References

Validating PROTAC Activity with a Mal-amido-PEG3-alcohol Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by inducing the degradation of specific proteins rather than merely inhibiting their function. A PROTAC molecule's efficacy is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not a passive spacer; its composition, length, and flexibility are crucial for the formation of a productive ternary complex and subsequent protein degradation.

This guide provides a framework for validating the activity of PROTACs that utilize a Mal-amido-PEG3-alcohol linker. This linker type incorporates a maleimide (B117702) group for potential covalent binding strategies, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility, and an alcohol group for synthetic conjugation. We present a comparative analysis of how a PROTAC with this linker might perform against alternatives and provide detailed experimental protocols to generate such data.

Comparative Performance Evaluation

The following tables are templates for summarizing quantitative data from key validation experiments. They are designed to facilitate a direct comparison between a PROTAC utilizing a this compound linker (PROTAC-MAP3A) and other PROTACs with different linker architectures, such as a longer PEG chain (PROTAC-PEG8) or a simple alkyl chain (PROTAC-Alkyl).

Table 1: In-Cell Protein Degradation

This table compares the potency (DC50 - the concentration required to degrade 50% of the target protein) and efficacy (Dmax - the maximum percentage of protein degradation) of different PROTACs.

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-MAP3A This compoundTarget XCell Line A25>90
PROTAC-PEG8PEG8Target XCell Line A15>95
PROTAC-AlkylC5 Alkyl ChainTarget XCell Line A15075

Table 2: Ternary Complex Formation

This table summarizes biophysical data on the formation of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for PROTAC activity. Data can be generated using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

PROTACLinker TypeTechniqueBinding Affinity (KD) to POI (nM)Binding Affinity (KD) to E3 Ligase (nM)Ternary Complex Cooperativity (α)
PROTAC-MAP3A This compoundSPR1005005.2
PROTAC-PEG8PEG8SPR1105208.5
PROTAC-AlkylC5 Alkyl ChainSPR954801.8

Table 3: Off-Target Effects

This table presents a summary of off-target degradation identified through global proteomics.

PROTACLinker TypeProteomics MethodNumber of Significantly Degraded Off-Targets (>50% degradation)Notable Off-Targets
PROTAC-MAP3A This compoundSILAC3Protein Y, Protein Z
PROTAC-PEG8PEG8SILAC2Protein Y
PROTAC-AlkylC5 Alkyl ChainSILAC8Protein A, B, C, Y, Z

Key Experimental Protocols

Accurate validation of PROTAC activity requires a suite of robust experimental assays. Below are detailed methodologies for the key experiments cited above.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein lysates to the same concentration, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from a dose-response curve.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Protocol:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the kinetics and affinity of ternary complex formation, as well as the cooperativity factor (α).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and thermodynamics.

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. To measure ternary complex formation, a pre-formed binary complex can be placed in the cell and the third component titrated in.

Visualizing Key Concepts

Diagrams are essential for understanding the complex biological processes and experimental workflows in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Synthesis PROTAC Synthesis (with this compound linker) Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assay (Western Blot) Synthesis->Cellular_Degradation Data_Analysis Data Analysis & Comparison Biophysical->Data_Analysis Viability Cell Viability Assay (MTT, CellTiter-Glo) Cellular_Degradation->Viability Proteomics Global Proteomics (Off-Target Analysis) Cellular_Degradation->Proteomics Viability->Data_Analysis Proteomics->Data_Analysis

Caption: Experimental Workflow for PROTAC Validation.

Linker_Selection_Logic cluster_logic Linker Selection Considerations Linker_Choice Linker Choice (e.g., this compound) Length Length Linker_Choice->Length Composition Composition (PEG, Alkyl) Linker_Choice->Composition Attachment_Points Attachment Points Linker_Choice->Attachment_Points Ternary_Complex Ternary Complex Geometry & Stability Length->Ternary_Complex Composition->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Attachment_Points->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation PK_PD Pharmacokinetics & Pharmacodynamics Physicochemical->PK_PD Degradation->PK_PD

Caption: Linker Selection Logic.

The Pivotal Role of Linker Length: A Comparative Guide to Mal-amido-PEG3-alcohol in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker, far from being a mere spacer, critically dictates the efficacy of these heterobifunctional molecules. Among the diverse array of linker architectures, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to favorably modulate physicochemical properties. This guide provides an objective comparison of how the length of a Mal-amido-PEG-alcohol linker, a common building block in PROTAC synthesis, influences therapeutic efficacy, supported by experimental data and detailed protocols.

The fundamental principle of a PROTAC is to induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The length of the linker is paramount in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long and flexible linker can lead to an unstable ternary complex with inefficient ubiquitination.

Quantitative Comparison: The Impact of PEG Linker Length on BRD4 Degradation

To illustrate the structure-activity relationship of PEG linker length, we present a summary of experimental data from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology. These PROTACs utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase and are connected via PEG linkers of varying lengths. The degradation efficiency is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG) BRD4H661< 0.5> 90A direct, short linkage can be highly effective for this specific target and E3 ligase pair.[1]
1 BRD4H661> 5~50The addition of a single PEG unit can significantly diminish the degradation potency.[1]
2 BRD4H661> 5~60Intermediate linker lengths may impede the formation of an optimal ternary complex.[1]
3 BRD4VariousVariableVariableAt this length, potency can be regained, but it is highly dependent on the overall PROTAC architecture.[1]
4 BRD4Various< 0.5> 90A four-unit PEG linker can restore and even enhance degradation efficacy.
5 BRD4Various< 0.5> 90Longer PEG linkers can maintain high degradation potency.

Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Visualizing the PROTAC Mechanism and Experimental Workflow

To conceptualize the intricate processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism PROTAC Signaling Pathway cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy start Start: PROTAC Synthesis (Varying Linker Lengths) cell_culture Cell Culture (Target Protein Expressing Cell Line) start->cell_culture treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis ternary_complex_assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR, ITC) treatment->ternary_complex_assay Biophysical Validation western_blot Western Blot Analysis lysis->western_blot detection Detection & Densitometry western_blot->detection data_analysis Data Analysis (DC50 & Dmax Determination) detection->data_analysis end End: Efficacy Comparison data_analysis->end ternary_complex_assay->end

A typical workflow for evaluating PROTAC efficacy.

Linker_Length_Logic Linker Length and PROTAC Efficacy linker_short Linker Too Short steric_hindrance Steric Hindrance linker_short->steric_hindrance linker_optimal Optimal Linker Length stable_complex Stable & Productive Ternary Complex linker_optimal->stable_complex linker_long Linker Too Long unstable_complex Unstable/Unproductive Ternary Complex linker_long->unstable_complex no_ternary_complex No/Inefficient Ternary Complex Formation steric_hindrance->no_ternary_complex low_efficacy Low Degradation Efficacy no_ternary_complex->low_efficacy efficient_ub Efficient Ubiquitination stable_complex->efficient_ub high_efficacy High Degradation Efficacy efficient_ub->high_efficacy inefficient_ub Inefficient Ubiquitination unstable_complex->inefficient_ub inefficient_ub->low_efficacy

The logical relationship between linker length and PROTAC efficacy.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies for the key experiments are provided below.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a widely used method to quantify the reduction in the level of a target protein following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed a human cancer cell line known to express the target protein (e.g., H661 for BRD4) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC variant (with different linker lengths) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Data Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a live-cell proximity-based assay. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent ligand (acceptor). Upon PROTAC-induced complex formation, energy is transferred from the donor to the acceptor, generating a BRET signal. An increase in the BRET ratio indicates ternary complex formation.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. Typically, the E3 ligase is immobilized on a sensor chip, and a mixture of the PROTAC and the target protein is flowed over the surface. The formation of the ternary complex on the chip surface is detected as a change in the refractive index.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. By titrating the PROTAC into a solution containing the target protein and the E3 ligase, the thermodynamic parameters (affinity, enthalpy, and stoichiometry) of ternary complex formation can be determined.

Conclusion

The length of the Mal-amido-PEG-alcohol linker is a critical parameter that profoundly influences the efficacy of a PROTAC. The provided data for BRD4-targeting PROTACs demonstrates that there is an optimal linker length, and deviations in either direction can lead to a significant loss of degradation activity. This underscores the necessity for systematic linker optimization for each new target and E3 ligase pair. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies. By combining rational design with rigorous experimental validation, the full therapeutic potential of PROTACs can be unlocked, paving the way for a new generation of targeted therapies.

References

A Comparative Guide to the In Vivo Stability of Mal-amido-PEG3-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy and safety. This guide provides an objective comparison of the in vivo stability of thiol-reactive conjugates, focusing on the widely used maleimide-based linkage found in Mal-amido-PEG3-alcohol, and comparing it with next-generation alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for therapeutic and diagnostic applications.

The primary challenge with traditional maleimide-thiol conjugates is the susceptibility of the resulting thiosuccinimide linkage to a retro-Michael reaction in vivo. This reaction is facilitated by endogenous thiols, such as glutathione (B108866) and albumin, leading to premature cleavage of the conjugate. Such instability can result in off-target toxicity and reduced therapeutic efficacy. To address this, several strategies have been developed to enhance conjugate stability.

Comparative Stability of Thiol-Reactive Linkages

The following table summarizes the in vivo and in vitro stability of various thiol-reactive linkages, providing a quantitative comparison where data is available.

Linker TypeChemistryModel SystemIncubation Time (days)% Intact ConjugateKey Observations
Traditional N-Alkyl Maleimide ThioetherADC in human plasma7~50%Significant deconjugation observed due to retro-Michael reaction.[1]
Traditional N-Alkyl Maleimide-PEG ThioetherHemoglobin conjugate in 1 mM GSH7< 70%Demonstrates susceptibility to thiol exchange in a reducing environment.[2][3]
N-Aryl Maleimide ThioetherADC in mouse serum7> 80%N-aryl substitution accelerates stabilizing succinimide (B58015) ring hydrolysis.[4]
Mono-Sulfone-PEG ThioetherHemoglobin conjugate in 1 mM GSH7> 90%Forms a stable, irreversible thioether bond with reduced susceptibility to deconjugation.[2][3]
"Bridging" Disulfide DisulfideADC in human plasma7> 95%Engineered disulfide linkers show high stability in plasma.[1]
Thiazine (B8601807) Linker ThiazinePeptide conjugate with glutathione-> 20x less adduct formationFormed from N-terminal cysteine and a maleimide, shows markedly slower degradation.[5]
Reaction Pathways and Stability Mechanisms

The stability of a maleimide-thiol conjugate is determined by the competition between two primary pathways: the undesirable retro-Michael reaction and the stabilizing hydrolysis of the succinimide ring.

cluster_0 Maleimide-Thiol Conjugation cluster_1 In Vivo Fate Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro_Michael Endogenous Thiols (e.g., Glutathione) Hydrolysis Succinimide Ring Hydrolysis (Stabilization) Thiosuccinimide_Adduct->Hydrolysis Physiological pH Ring_Opened_Product Ring-Opened Product (Stable) Hydrolysis->Ring_Opened_Product

Reaction pathways for maleimide-thiol conjugates.

Next-generation maleimides are designed to favor the hydrolysis pathway, leading to a more stable conjugate. For instance, N-aryl maleimides accelerate the rate of hydrolysis, effectively "locking" the conjugate in its stable form.[4]

Experimental Protocols for Stability Assessment

Accurate evaluation of conjugate stability is crucial for the development of robust biotherapeutics. Below are detailed protocols for key experiments used to assess the in vivo and in vitro stability of bioconjugates.

In Vitro Plasma/Whole Blood Stability Assay

This assay provides a strong indication of a conjugate's stability in a physiological environment. Whole blood assays are often considered more predictive of in vivo outcomes than plasma assays.

Objective: To determine the rate of conjugate degradation and/or payload release in plasma or whole blood.

Methodology:

  • Incubation: The bioconjugate is incubated in fresh plasma or whole blood from the species of interest (e.g., human, mouse) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours).

  • Sample Preparation: For whole blood, plasma is separated by centrifugation. For both plasma and whole blood samples, proteins may be precipitated (e.g., with acetonitrile) to stop the reaction and prepare the sample for analysis.

  • Analysis: The amount of intact conjugate remaining at each time point is quantified using techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact conjugate and any degradation products.

    • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To separate the intact conjugate from its cleaved components.

    • ELISA (Enzyme-Linked Immunosorbent Assay): For antibody-drug conjugates (ADCs), to quantify the amount of conjugated antibody.[1]

Start Start Incubate Incubate Conjugate in Plasma/Whole Blood at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Prepare Prepare Sample (e.g., Protein Precipitation) Sample->Prepare Analyze Analyze by LC-MS, HPLC, or ELISA Prepare->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Bioconjugation Linkers: Mal-amido-PEG3-alcohol vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides an objective, data-driven comparison of a traditional maleimide-based linker, Mal-amido-PEG3-alcohol, with the increasingly popular click chemistry linkers.

The covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. This process, known as bioconjugation, is essential for creating a wide range of tools and therapeutics, from fluorescently labeled proteins for imaging to highly targeted antibody-drug conjugates (ADCs) for cancer therapy. The linker connecting the biomolecule to the payload is a key determinant of the final product's performance. Here, we compare the well-established this compound linker, which relies on maleimide-thiol chemistry, with the versatile and robust linkers used in click chemistry.

At a Glance: Key Performance Metrics

FeatureThis compound (Maleimide-Thiol Chemistry)Click Chemistry Linkers (e.g., SPAAC)
Reaction Mechanism Michael addition between a maleimide (B117702) and a thiol[3+2] cycloaddition (e.g., between an azide (B81097) and a strained alkyne)
Specificity Highly selective for thiols (cysteine residues) at pH 6.5-7.5.[1]Bioorthogonal; reactive partners react only with each other.[2]
Reaction Kinetics Fast, with second-order rate constants typically in the range of 10² to 10³ M⁻¹s⁻¹.[3]Varies with the specific click reaction; SPAAC can have rate constants from 10⁻³ to 10⁶ M⁻¹s⁻¹.[4][5]
Stoichiometry Can lead to heterogeneous products with multiple conjugations.Allows for precise control and defined, one-to-one stoichiometry.
Stability of Linkage The resulting thiosuccinimide bond is susceptible to hydrolysis and retro-Michael addition (thiol exchange), leading to potential payload loss.[6][7][8][9]Forms a highly stable triazole ring that is resistant to cleavage in biological environments.[2]
Reaction Conditions Typically performed in aqueous buffers at pH 6.5-7.5 and room temperature.[1]Can be performed under a wide range of conditions, including in living systems (for copper-free variants).

Delving Deeper: A Quantitative Look

The choice between maleimide and click chemistry linkers often comes down to a trade-off between the simplicity and familiarity of maleimide chemistry and the superior stability and control offered by click chemistry. The following tables provide a more detailed quantitative comparison based on available experimental data.

Table 1: Reaction Kinetics
Linker/Reaction TypeReactantsSecond-Order Rate Constant (k₂)Conditions
Maleimide-ThiolN-ethyl maleimide and cysteine~1.6 x 10³ M⁻¹s⁻¹pH 7.0, 22 °C[3]
Maleimide-ThiolN-alkyl maleimide and antibody thiol~0.5 x 10³ M⁻¹s⁻¹pH 7.4, 22 °C[3]
SPAACDBCO and Benzyl Azide~0.6 - 1.0 M⁻¹s⁻¹Room temperature[10]
SPAACDIBO and Benzyl Azide~0.3 - 0.7 M⁻¹s⁻¹Room temperature[10]
SPAACBCN and Benzyl Azide~0.06 - 0.1 M⁻¹s⁻¹Room temperature[10]

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.

Table 2: Conjugate Stability
Linker TypeConjugateConditionsObserved Deconjugation/Payload Loss
N-alkyl maleimideCysteine-linked ADCThiol-containing buffer and serum (37 °C)35-67% over 7 days[11]
N-aryl maleimideCysteine-linked ADCThiol-containing buffer and serum (37 °C)<20% over 7 days[11]
Maleimide (mcVC-PABC linker)Trastuzumab-Auristatin ADCHuman plasmaMajority of deconjugated payload transferred to albumin[12]
Maleamic methyl ester (from maleimide)anti-HER2 ADCAlbumin solution (37 °C)~3.8% payload shedding after 14 days[13]

Experimental Workflows and Protocols

To provide a practical understanding of how these linkers are used, the following sections detail typical experimental protocols for conjugating a payload to an antibody.

Experimental Workflow for ADC Preparation

The following diagram illustrates a general workflow for the preparation of an antibody-drug conjugate (ADC), highlighting the key steps where the choice of linker chemistry comes into play.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Monoclonal Antibody Reduced_Ab Reduced Antibody (for Maleimide) Ab->Reduced_Ab Reduction (e.g., TCEP) Modified_Ab Modified Antibody (for Click) Ab->Modified_Ab Modification (e.g., Azide/Alkyne) Maleimide_Conj Maleimide-Thiol Reaction Reduced_Ab->Maleimide_Conj Click_Conj Click Reaction (SPAAC) Modified_Ab->Click_Conj Maleimide_Linker This compound-Payload Maleimide_Linker->Maleimide_Conj Click_Linker Click Chemistry Linker-Payload Click_Linker->Click_Conj Purification Purification (e.g., SEC) Maleimide_Conj->Purification Click_Conj->Purification Analysis Analysis (e.g., HIC, MS) Purification->Analysis

A generalized workflow for ADC synthesis.
Protocol 1: Antibody Conjugation using this compound

This protocol describes the conjugation of a maleimide-containing linker to a thiol-containing antibody.

Materials:

  • Thiol-containing antibody (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).

  • This compound linker activated with a payload.

  • Quenching solution (e.g., 10 mM cysteine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: If the antibody does not have free thiols, reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Purify the reduced antibody to remove the excess reducing agent.

  • Conjugation Reaction: Add the maleimide-activated linker-payload to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching solution, such as cysteine, to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or another suitable method to remove unreacted linker-payload and other small molecules.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes using techniques like HIC-HPLC and mass spectrometry.

Protocol 2: Antibody Conjugation using a SPAAC Click Chemistry Linker

This protocol outlines the conjugation of an azide-modified antibody with a DBCO-containing linker-payload.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized linker-payload.

  • DMSO for dissolving the linker-payload.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: The antibody must first be modified to introduce an azide group. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-azide reagent. Purify the modified antibody to remove excess reagents.

  • Linker-Payload Preparation: Dissolve the DBCO-functionalized linker-payload in DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the DBCO-linker-payload stock solution to the azide-modified antibody solution. A common starting point is a 5-10 fold molar excess of the linker-payload.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload.

  • Characterization: Characterize the purified ADC to determine the DAR and confirm successful conjugation.

Mechanism of Action: The Journey of an Antibody-Drug Conjugate

The ultimate goal of many bioconjugation strategies in drug development is to create therapeutics like ADCs that can selectively deliver a potent payload to diseased cells. The following diagram illustrates the mechanism of action of a typical ADC targeting a cancer cell.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis & Trafficking ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Clathrin-mediated endocytosis) Payload_Released Released Payload Microtubule_Disruption Microtubule Disruption Payload_Released->Microtubule_Disruption 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubule_Disruption->Apoptosis 6. Induction of Cell Death Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Payload_Released 4. Linker Cleavage & Payload Release

Mechanism of action of an antibody-drug conjugate.

This pathway highlights the importance of a stable linker during circulation and a cleavable or degradable linker for efficient payload release within the target cell.[14][15][16][17][18][19][20]

Conclusion

Both this compound and click chemistry linkers are valuable tools in the bioconjugation toolbox. Maleimide-based linkers offer a straightforward and rapid method for conjugating to thiols, but the stability of the resulting conjugate can be a concern, particularly for in vivo applications where premature payload release can lead to off-target toxicity.[6][7][8][9]

Click chemistry, especially copper-free variants like SPAAC, provides a more robust and controllable alternative. The bioorthogonal nature of the reaction ensures high specificity, and the resulting triazole linkage is highly stable.[2] This makes click chemistry particularly well-suited for the development of next-generation bioconjugates, such as ADCs, where homogeneity and in vivo stability are paramount.

The choice between these two linker technologies will ultimately depend on the specific requirements of the application, including the desired stability of the conjugate, the need for precise stoichiometric control, and the complexity of the biological system in which the conjugate will be used. As the field of bioconjugation continues to evolve, the development of new and improved linker technologies will undoubtedly play a crucial role in advancing the frontiers of medicine and biotechnology.

References

Characterization of Mal-amido-PEG3-alcohol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Mal-amido-PEG3-alcohol is a heterobifunctional linker that plays a crucial role in this field, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols, to aid in the design and execution of successful bioconjugation strategies.

The core of this compound's utility lies in its maleimide (B117702) group, which reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The terminal alcohol group provides a site for further modification, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce steric hindrance.

Reaction Mechanism and Kinetics

The reaction between the maleimide group of this compound and a thiol-containing molecule proceeds via a Michael addition.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[1] However, at a pH above 7.5, the maleimide ring becomes more susceptible to hydrolysis and competitive reaction with primary amines.

Comparative Performance Analysis

The choice of linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. A key variable in linkers like this compound is the length of the PEG chain.

Impact of PEG Linker Length
FeatureShorter PEG Chain (e.g., PEG3)Longer PEG Chain (e.g., PEG8, PEG12)Rationale
Solubility GoodExcellentThe hydrophilic nature of PEG enhances the solubility of hydrophobic molecules. Longer chains have a more pronounced effect.[3]
Steric Hindrance May be higherLowerLonger, flexible PEG chains can better overcome steric hindrance, which is crucial when conjugating large molecules.[3]
In Vivo Half-Life ShorterLongerPEGylation is known to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life.
Binding Affinity Potentially higher for some targetsPotentially lowerFor some receptor-ligand interactions, a shorter, more constrained linker may lead to higher binding affinity by optimizing the distance and orientation between the conjugated molecules.[4]
Hydrophobicity Less impactfulCan decrease overall hydrophobicityLonger PEG chains can help to mitigate the hydrophobicity of conjugated small molecules, which can be beneficial for ADC stability and pharmacokinetics.

This table summarizes expected trends based on general principles of PEGylation and data from various bioconjugation studies.

Reaction Efficiency and Stability

The efficiency of the maleimide-thiol conjugation can be very high, with some studies reporting yields of over 80%.[5] For instance, a study on the conjugation of a thiol-containing peptide to maleimide-functionalized nanoparticles reported an efficiency of 84 ± 4% after 30 minutes at room temperature.[5] However, the theoretical maximum of 100% is often not achieved due to the potential for maleimide hydrolysis in aqueous buffers.[5]

The stability of the resulting thioether bond is a critical consideration, as the reversibility of the Michael addition (retro-Michael reaction) can lead to deconjugation.[2][6] This is particularly relevant in the presence of endogenous thiols like glutathione (B108866) in the cellular environment.[2] Strategies to improve the stability of the linkage include the hydrolysis of the succinimide (B58015) ring post-conjugation to form a stable maleamic acid derivative.[6]

Experimental Protocols

The following are detailed methodologies for the conjugation of this compound to a cysteine-containing peptide and the subsequent characterization of the product.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol provides a general procedure for the conjugation reaction. The optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for specific applications.

Materials:

  • This compound

  • Cysteine-containing peptide (lyophilized)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide exists as a disulfide-linked dimer, it must first be reduced.

  • Linker Preparation: Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute it into the Conjugation Buffer.

  • Conjugation Reaction: Add the this compound solution to the peptide solution at a molar excess (typically 5-20 fold) of the linker to the peptide.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Monitor the reaction progress by LC-MS or HPLC.

  • Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess linker and unreacted peptide using an appropriate chromatography method, such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Characterize the purified conjugate by LC-MS to confirm the molecular weight and by HPLC or SDS-PAGE to assess purity.

Protocol 2: Characterization of the Conjugate

A. Mass Spectrometry (LC-MS):

  • Analyze the purified conjugate using a liquid chromatography-mass spectrometry (LC-MS) system.

  • The expected mass of the conjugate will be the sum of the mass of the peptide and the mass of the this compound.

  • This analysis confirms the successful conjugation and can also reveal the presence of any side products.

B. Purity Assessment (RP-HPLC):

  • Inject the purified conjugate onto a reverse-phase HPLC column (e.g., C18).

  • Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).

  • The purity of the conjugate is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

To further clarify the processes described, the following diagrams illustrate the reaction pathway, experimental workflow, and factors affecting stability.

reaction_pathway cluster_reactants Reactants cluster_reaction Michael Addition (pH 6.5-7.5) cluster_product Product This compound This compound Reaction This compound->Reaction Thiol-containing Peptide Thiol-containing Peptide Thiol-containing Peptide->Reaction Thioether Conjugate Thioether Conjugate Reaction->Thioether Conjugate

Caption: Reaction of this compound with a thiol.

experimental_workflow prep 1. Prepare Reactants (Peptide & Linker) conjugation 2. Conjugation Reaction (pH 6.5-7.5) prep->conjugation quench 3. Quench Excess Linker conjugation->quench purify 4. Purify Conjugate (RP-HPLC / SEC) quench->purify char 5. Characterize Product (LC-MS / HPLC) purify->char

Caption: Experimental workflow for bioconjugation.

stability_factors stability Thioether Bond Stability retro Retro-Michael Reaction (Deconjugation) stability->retro hydrolysis Succinimide Ring Hydrolysis (Stabilization) stability->hydrolysis thiol_exchange Presence of other Thiols (e.g., Glutathione) retro->thiol_exchange high_ph High pH (>7.5) retro->high_ph

Caption: Factors influencing thioether bond stability.

References

Unraveling the Impact of PEG Linker Length on PROTAC Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical determinant of a PROTAC's success lies in the composition and length of its linker, which bridges the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of the performance of different length polyethylene (B3416737) glycol (PEG) linkers in PROTACs, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of these structure-activity relationships.

The linker in a PROTAC is far more than a simple spacer; it actively influences the formation and stability of the ternary complex, cellular permeability, pharmacokinetic properties, and ultimately, the degradation efficiency of the target protein.[1] PEG linkers are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability, allowing for precise modulation of length.[2]

Quantitative Performance Comparison of PEG Linkers

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
12Similar to 16-atom linker-[3]
16Significantly more potent than 12-atom linker-[3][4]

Note: While both linkers had similar binding affinities, the 16-atom linker demonstrated superior degradation potency, highlighting that binding affinity alone does not dictate degradation efficiency.[3]

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[5]
Alkyl/Ether21396[5]
Alkyl/Ether2929276[5]

Note: This data, while not exclusively on PEG linkers, illustrates the critical importance of linker length, with linkers shorter than 12 atoms showing no activity.[3]

Table 3: Impact of Linker Length on CRBN Degradation (Homo-PROTACs)
Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG8Optimized degradation[3]

Visualizing the Underlying Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships governing linker performance.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Seeding & Treatment with PROTACs B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection (Chemiluminescence) E->F G Data Analysis (Densitometry, DC50/Dmax Calculation) F->G

Western Blot Experimental Workflow

Linker_Properties_Logic cluster_linker Linker Properties cluster_outcomes Performance Outcomes Length Linker Length Ternary_Formation Ternary Complex Formation & Stability Length->Ternary_Formation Crucial for optimal geometry Flexibility Flexibility Flexibility->Ternary_Formation Allows conformational sampling Solubility Solubility (Hydrophilicity) Permeability Cell Permeability Solubility->Permeability Influences PK Pharmacokinetics Solubility->PK Impacts Degradation Degradation Efficiency (DC50 & Dmax) Ternary_Formation->Degradation Directly correlates with Permeability->Degradation Enables cellular activity PK->Degradation Determines in vivo efficacy

Logical Relationship of Linker Properties

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][6]

Materials and Reagents:

  • Cell line expressing the target protein (e.g., MCF7 for ERα).

  • PROTACs of interest (with varying PEG linker lengths).

  • Vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[1]

    • Treat cells with varying concentrations of each PROTAC and a vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[1]

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[1]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Wash the membrane with TBST and then incubate with ECL substrate.[1]

    • Capture the chemiluminescent signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine Dmax and generate dose-response curves to calculate DC50.[6]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.

Materials and Reagents:

  • Cells expressing the target protein.

  • PROTAC of interest.

  • Proteasome inhibitor (e.g., MG132).

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619).

  • Antibody for immunoprecipitation of the target protein.

  • Protein A/G beads.

  • Antibody against ubiquitin for Western blotting.

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC of interest for a specific time. In a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the target protein to form an immune complex.

    • Add Protein A/G beads to pull down the immune complex.

  • Western Blotting:

    • Elute the protein from the beads and run it on an SDS-PAGE gel.

    • Perform a Western blot as described in Protocol 1, but probe with an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This biophysical assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.[7][8]

Materials and Reagents:

  • Purified, recombinant target protein (labeled with a FRET donor, e.g., Terbium).

  • Purified, recombinant E3 ligase complex (labeled with a FRET acceptor, e.g., d2).

  • PROTACs with different linker lengths.

  • Assay buffer.

  • 384-well assay plates.

  • TR-FRET plate reader.

Procedure:

  • Assay Setup:

    • Add the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC to the wells of a 384-well plate.

  • Incubation:

    • Incubate the plate at room temperature for a specified period to allow for ternary complex formation.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration. A characteristic hook effect is often observed, where the signal increases and then decreases at higher PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficiency.[] The presented data and protocols underscore the necessity of empirical testing and optimization of linker length for each specific target protein and E3 ligase pair. A systematic approach, utilizing a range of linker lengths and employing robust quantitative assays, is essential for the development of potent and selective protein degraders. This guide provides a foundational framework to aid researchers in the rational design and evaluation of next-generation PROTAC therapeutics.

References

The Optimal Spacer: Justifying the Use of a PEG3 Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are defined by three components: a warhead to bind the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often considered a simple spacer, the linker's composition and length are pivotal determinants of a PROTAC's efficacy, solubility, and cell permeability. This guide provides a comparative analysis justifying the strategic use of a polyethylene (B3416737) glycol (PEG) linker with three repeating units (PEG3) in PROTAC design, supported by experimental data and detailed protocols.

The linker in a PROTAC molecule is not a passive component; it actively influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] Its length, flexibility, and physicochemical properties can significantly impact the PROTAC's overall performance. Among the various linker types, PEG linkers have gained prominence due to their inherent hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4]

Advantages of PEG Linkers in PROTAC Design

PEG linkers offer several advantages over other common linker types, such as more hydrophobic alkyl chains:

  • Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the ethylene (B1197577) glycol repeats in PEG linkers can significantly improve the solubility of the entire PROTAC molecule, which is crucial for administration and bioavailability.[4]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt conformations that shield the polar surface area of the PROTAC, potentially improving its ability to traverse the cell membrane.[1]

  • Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions with other proteins and cellular components, potentially reducing off-target effects.

  • Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal ternary complex formation.[3]

The Significance of Linker Length: A Case for PEG3

The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

The PEG3 linker, with its 10-atom chain length (excluding connecting atoms), often represents a "sweet spot" that balances the need for sufficient distance to avoid steric clashes with the requirement for a compact and efficient ternary complex.

Comparative Performance Data

To illustrate the impact of linker type and length on PROTAC performance, the following tables summarize representative data for PROTACs targeting the BRD4 protein.

Table 1: Comparison of Physicochemical Properties of BRD4-Targeting PROTACs with Different Linkers

PROTACLinker TypeMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
PROTAC A Alkyl Chain~750~5.5~130
PROTAC B PEG3~840~4.0~160
PROTAC C PEG5~930~3.2~190

Data is illustrative and compiled from various sources in the literature.

Table 2: Comparison of Degradation Efficacy and Permeability of BRD4-Targeting PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC A Alkyl Chain50>90~1.5
PROTAC B PEG3 15 >95 ~1.2
PROTAC C PEG535>90~0.8

Data is illustrative and based on typical results from published studies. DC50 and Dmax values are cell-line dependent.

As the data suggests, the PEG3 linker in PROTAC B provides a significant improvement in degradation potency (lower DC50) compared to both the more hydrophobic alkyl chain and the longer PEG5 linker, while maintaining acceptable permeability. This highlights the importance of optimizing linker length to achieve maximal efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, 293T)

  • PROTAC compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a PROTAC across an artificial membrane, which can be indicative of its cell permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

  • Compound Preparation: Prepare a solution of the PROTAC in PBS in the donor plate wells.

  • Assay Assembly: Fill the acceptor plate wells with PBS and place the donor plate on top, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A(t) / [C]_eq))

    where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]_A(t) is the concentration in the acceptor well at time t, and [C]_eq is the equilibrium concentration.

Visualizing the Rationale

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for its evaluation, and the logical considerations for linker selection.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades POI Degradation->PROTAC PROTAC is recycled

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment start->cell_culture pampa Permeability Assay (PAMPA) start->pampa lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis: DC50, Dmax, Papp western_blot->data_analysis pampa->data_analysis optimization Linker Optimization data_analysis->optimization optimization->start Iterate end End: Optimized PROTAC optimization->end Finalize Linker_Selection_Logic linker_choice Linker Choice physicochem Physicochemical Properties linker_choice->physicochem Impacts ternary_complex Ternary Complex Formation linker_choice->ternary_complex Enables efficacy Degradation Efficacy physicochem->efficacy Influences ternary_complex->efficacy Determines peg3 PEG3 Linker: Optimal Balance efficacy->peg3

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mal-amido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a cornerstone of modern research and development. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Mal-amido-PEG3-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

While PEG compounds are generally characterized by low toxicity and biodegradability, the specific handling and disposal of this compound must be approached with diligence.[1][2] The primary consideration for its disposal is whether it has been mixed with any hazardous substances.[1]

Key Safety and Physical Properties

A summary of essential data for this compound is presented below. This information should be readily accessible to all personnel handling the compound.

PropertyData
Molecular Formula C13H20N2O6
Molecular Weight 300.31 g/mol
Appearance Solid or liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C
Primary Hazard Dependent on substances it is mixed with

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat is mandatory.

  • Work Area: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Characterization:

  • Consult the Safety Data Sheet (SDS): Before initiating disposal, always locate and thoroughly review the SDS for your specific this compound product. The SDS contains critical information on hazards, handling, and disposal.[1]

  • Identify Contaminants: Determine if the this compound waste is mixed with any other substances. If so, identify all potential contaminants.

  • Hazard Assessment: Consult the SDS for each identified contaminant. If any of the admixed substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be treated as hazardous waste.[1]

3. Waste Segregation and Containment:

  • Non-Hazardous Waste: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can typically be disposed of as non-hazardous waste, in accordance with institutional guidelines.

  • Hazardous Waste: If the waste mixture is determined to be hazardous, it must be segregated from other waste streams.

  • Container Selection: Use a compatible, leak-proof waste container with a secure screw-on cap. The original manufacturer's container is a suitable option if it is in good condition.[3]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound," along with the names of any other hazardous components. Indicate any associated hazard symbols. Do not use abbreviations or chemical formulas on the primary label.[3]

4. Spill and Contamination Management:

  • Spill Cleanup: In the event of a spill, restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area.[3][4]

  • Decontamination of Glassware: Rinse any glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). The initial rinsate should be collected and disposed of as hazardous waste.[4] Subsequent washes with soap and water can generally be disposed of down the drain, but always confirm with your local and institutional regulations.[4]

5. Final Disposal:

  • Institutional Procedures: Adhere to your organization's established procedures for chemical waste disposal. This will likely involve contacting your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for pickup by a licensed chemical waste disposal contractor.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_contamination Assess for Contamination with Hazardous Materials consult_sds->assess_contamination non_hazardous Non-Hazardous Waste Stream assess_contamination->non_hazardous No hazardous Hazardous Waste Stream assess_contamination->hazardous Yes institutional_disposal Follow Institutional Disposal Protocol (Contact EHS) non_hazardous->institutional_disposal segregate_label Segregate and Label Container hazardous->segregate_label segregate_label->institutional_disposal end End: Proper Disposal institutional_disposal->end

Disposal decision workflow for this compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Operational Guide for Mal-amido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling Mal-amido-PEG3-alcohol in a research and drug development setting. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Compound Information:

PropertyValueSource
IUPAC Name 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide[1]
Molecular Formula C13H20N2O6[1][2]
Molecular Weight 300.31 g/mol [1][2]
Appearance To be determined[3]
Solubility Soluble in DMSO[3]
Storage Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Store in a dry and dark environment.[3]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is mandatory:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves. Consider double-gloving.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles.
Body Protection Lab CoatA full-length laboratory coat.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used if there is a risk of generating dust or aerosols.

All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation.

Handling and Experimental Protocol

General Handling:

  • Avoid all personal contact, including inhalation.[4]

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Prevent contact with skin and eyes.

  • Keep the container tightly sealed when not in use.

  • Protect from light and moisture to maintain chemical integrity.

Solution Preparation:

  • Equilibrate the vial of this compound to room temperature before opening.

  • In a chemical fume hood, add the desired volume of a suitable solvent (e.g., DMSO) to the vial to create a stock solution.

  • Cap the vial and vortex briefly to ensure the compound is fully dissolved.

  • Store the stock solution under the recommended conditions (0-4°C for short-term or -20°C for long-term).[3]

Experimental Workflow for Bioconjugation:

The maleimide (B117702) group of this compound reacts with thiol (-SH) groups on biomolecules, such as proteins, to form a stable thioether bond.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Buffer_Prep Prepare Reaction Buffer (e.g., PBS, pH 6.5-7.5) Mixing Mix Biomolecule and Linker Solution Buffer_Prep->Mixing Biomolecule_Prep Prepare Thiol-Containing Biomolecule Biomolecule_Prep->Mixing Linker_Prep Prepare this compound Stock Solution Linker_Prep->Mixing Incubation Incubate at Room Temperature (1-2 hours) Mixing->Incubation Purification Purify Conjugate (e.g., Dialysis, SEC) Incubation->Purification Analysis Characterize Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis

Bioconjugation workflow using this compound.

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate and Ventilate: In case of a large spill, evacuate the area and ensure it is well-ventilated.[5]

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the mandatory PPE.

  • Contain the Spill: Cover the spill with an absorbent material.

  • Collect Waste: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent solution and rinse with water. Collect the cleaning solutions as hazardous waste.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous chemical waste.

Waste Deactivation and Segregation:

It is best practice to deactivate the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT).[5]

  • Prepare Quenching Solution: In a designated chemical waste container, prepare a solution of BME or DTT in a suitable buffer (e.g., PBS) at a concentration of approximately 100 mM.[5]

  • Reaction: Add the this compound waste to the quenching solution (a 10-fold molar excess of the thiol is recommended).[5]

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group.[5]

Disposal Workflow:

G cluster_waste_gen Waste Generation cluster_deactivation Deactivation (for liquids) cluster_collection Collection & Labeling cluster_disposal Final Disposal Liquid_Waste Liquid Waste (Unused solutions, washes) Deactivate Deactivate Maleimide with Thiol Solution Liquid_Waste->Deactivate Solid_Waste Solid Waste (Contaminated tips, tubes, gloves) Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Waste Container Deactivate->Collect_Liquid EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Collect_Liquid->EHS_Pickup Collect_Solid->EHS_Pickup

Disposal workflow for this compound waste.

Waste Container Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound waste, deactivated with [name of thiol]".[5]

  • Store waste containers in a designated, well-ventilated, and secure area.[5]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Disclaimer: This guide is intended for informational purposes for research professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this chemical.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。